molecular formula C10H6Cl2N2 B1601091 3-Chloro-6-(4-chlorophenyl)pyridazine CAS No. 58059-29-3

3-Chloro-6-(4-chlorophenyl)pyridazine

Cat. No.: B1601091
CAS No.: 58059-29-3
M. Wt: 225.07 g/mol
InChI Key: ARQKIDKGCMDXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(4-chlorophenyl)pyridazine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(4-chlorophenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(4-chlorophenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(4-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKIDKGCMDXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482734
Record name 3-Chloro-6-(4-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58059-29-3
Record name 3-Chloro-6-(4-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-6-(4-chlorophenyl)pyridazine CAS number 58059-29-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 58059-29-3 Molecular Formula: C₁₀H₆Cl₂N₂ Molecular Weight: 225.07 g/mol [1][2]

Executive Summary: The Pyridazine Linchpin

3-Chloro-6-(4-chlorophenyl)pyridazine serves as a critical "linchpin" scaffold in modern medicinal chemistry and agrochemical discovery. Unlike common pyridine or pyrimidine intermediates, the pyridazine core (1,2-diazine) offers a unique electronic profile—specifically, a highly


-deficient ring system that renders the chlorine at position 3 exceptionally labile to nucleophilic aromatic substitution (

).

This guide moves beyond basic catalog data to provide a rigorous technical analysis of its synthesis, reactivity, and application in high-value ligand design (e.g., GABA-A antagonists and p38 MAP kinase inhibitors).

Part 1: Chemical Profile & Physical Properties

The utility of CAS 58059-29-3 is dictated by its solubility profile and solid-state stability. Researchers must note that while the compound is stable under ambient conditions, its solubility is strictly limited to polar aprotic solvents, necessitating specific solvent choices for subsequent functionalization.

PropertySpecificationOperational Note
Appearance Light brown to off-white crystalline solidDarkening indicates oxidation or hydrolysis impurities.
Melting Point 200–201 °CHigh MP indicates strong intermolecular

-stacking; requires high-boiling solvents for reaction.
Solubility DMSO, DMF, hot TolueneInsoluble in water/hexanes. Poor solubility in cold ethanol.
pKa ~0.14 (Predicted)Extremely weak base; protonation requires strong mineral acids.
Electronic Character

-Deficient Heterocycle
C3 is highly electrophilic; C6 is deactivated by the aryl group.

Part 2: Validated Synthetic Architecture

The synthesis of 3-chloro-6-(4-chlorophenyl)pyridazine is not a single-step process.[3][4] It requires a logical sequence of Acylation


 Cyclization 

Aromatization

Chlorination
.
The "Oxidative Aromatization" Trap

A common failure mode in reproducing this synthesis is the omission of the oxidative step. The reaction of succinic anhydride yields a dihydropyridazinone. Direct treatment with


 often fails to fully aromatize this intermediate, leading to low yields. The protocol below incorporates a self-validating oxidative step to ensure aromaticity before chlorination.
Mechanistic Workflow (Graphviz)

Synthesis_Workflow Start Chlorobenzene + Succinic Anhydride Inter1 Friedel-Crafts: 4-(4-chlorophenyl)- 4-oxobutanoic acid Start->Inter1 AlCl3, Reflux Inter2 Cyclization: 6-(4-chlorophenyl)- 4,5-dihydropyridazin-3(2H)-one Inter1->Inter2 N2H4, EtOH Inter3 Oxidation: 6-(4-chlorophenyl)- pyridazin-3(2H)-one Inter2->Inter3 Br2/AcOH or Na-3-nitrobenzenesulfonate Final Chlorination: 3-Chloro-6-(4-chlorophenyl) pyridazine Inter3->Final POCl3, 100°C

Figure 1: Stepwise synthetic pathway emphasizing the critical oxidation step (Inter2


 Inter3) often missed in abbreviated literature.
Detailed Protocol
Step 1: Friedel-Crafts Acylation
  • Reagents: Chlorobenzene (Solvent/Reactant), Succinic Anhydride,

    
    .
    
  • Procedure: Add anhydrous

    
     (2.2 equiv) to a solution of succinic anhydride (1.0 equiv) in chlorobenzene. Heat to 60°C for 4 hours.
    
  • Validation: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of anhydride.

  • Workup: Quench with ice/HCl. The keto-acid precipitates. Recrystallize from toluene.

Step 2: Cyclization to Dihydropyridazinone
  • Reagents: Keto-acid (from Step 1), Hydrazine Hydrate (

    
    ).
    
  • Procedure: Reflux the keto-acid in Ethanol with 1.2 equiv of Hydrazine Hydrate for 3 hours.

  • Causality: Hydrazine attacks the ketone and the carboxylic acid, closing the ring to form the 4,5-dihydro-3(2H)-pyridazinone.

  • Self-Validating Checkpoint: The product is a white solid. Check NMR; the presence of methylene protons (

    
    ) in the ring confirms the dihydro state.
    
Step 3: Aromatization & Chlorination (The Critical Junction)
  • Reagents:

    
     (excess), 
    
    
    
    (optional booster).
  • Note: If starting from the dihydro compound, adding an oxidant like Sodium 3-nitrobenzenesulfonate during the reaction, or pre-oxidizing with

    
    , drastically improves yield.
    
  • Procedure: Suspend the pyridazinone in

    
     (5 vol). Heat to 100°C. Monitor until HCl evolution ceases (approx 4-6 hours).
    
  • Workup: Pour onto crushed ice (Caution: Exothermic hydrolysis of

    
    ). Neutralize with 
    
    
    
    to pH 8. The brown solid precipitates.
  • Purification: Silica gel chromatography (DCM/MeOH 98:2) or recrystallization from Ethanol.

Part 3: Reactivity & Applications[5]

The 3-chloro group is the "warhead" of this molecule. Due to the electron-withdrawing nature of the N=N bond and the para-chlorophenyl group, the C3 position is highly activated for Nucleophilic Aromatic Substitution (


).
Divergent Synthesis Map

Reactivity_Map Center 3-Chloro-6-(4-chlorophenyl) pyridazine (CAS 58059-29-3) SNAr SNAr (Amination) Center->SNAr R-NH2, Heat Suzuki Suzuki-Miyaura Coupling Center->Suzuki Ar-B(OH)2, Pd(0) Hydrog Hydrogenolysis Center->Hydrog H2, Pd/C Prod1 GABA-A Antagonists (e.g., Gabazine analogs) SNAr->Prod1 Prod2 Biaryl Pyridazines (MAPK Inhibitors) Suzuki->Prod2 Prod3 Liquid Crystals (Rigid Rods) Hydrog->Prod3 Dehalogenation

Figure 2: Functionalization pathways showing the versatility of the C3-chloro handle.

Key Application: GABA-A Receptor Ligands

Researchers utilizing CAS 58059-29-3 often target the GABA-A receptor . The 3-chloro group is displaced by hindered amines or hydrazine derivatives to create antagonists similar to SR-95531 (Gabazine) .

  • Protocol Insight: Use a polar aprotic solvent (DMSO or NMP) and an inorganic base (

    
    ) at 120°C. The reaction is cleaner than using pyridine as a solvent.
    

Part 4: Handling, Stability & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

  • GHS H-Codes: H315, H319, H335.[5]

  • Storage: Store at room temperature, strictly dry. Moisture can hydrolyze the C-Cl bond over long periods, reverting it to the pyridazinone (detected by the appearance of a carbonyl peak in IR at ~1680 cm⁻¹).

  • Disposal: Incineration with scrubber for nitrogen oxides and hydrogen chloride.

References

  • Structural Properties & Crystallography: Ather, A., et al. (2010).[6] 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.[6] Acta Crystallographica Section E. Retrieved January 30, 2026, from [Link]

  • Medicinal Chemistry Applications: PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine derivatives. Retrieved January 30, 2026, from [Link]

  • Reaction Mechanisms (POCl3): RSC Advances: POCl3 mediated one-pot deoxygenative aromatization. Retrieved January 30, 2026, from [Link]

Sources

The Chlorophenylpyridazine Scaffold: A Physicochemical & Biopharmaceutical Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorophenylpyridazine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of GABA-A receptor modulators, agrochemicals (herbicides like pyridate), and potential anti-inflammatory agents. This guide dissects the scaffold's utility, driven by the unique electronic repulsion of the 1,2-diazine core and the metabolic shielding provided by the chlorophenyl moiety. By balancing the high dipole moment of the pyridazine ring (~4.0 D) with the lipophilic bulk of the chlorophenyl group, researchers can fine-tune blood-brain barrier (BBB) penetration and metabolic half-life.

Molecular Architecture & Electronic Properties[1]

The 1,2-Diazine Core Anomaly

Unlike pyridine or pyrazine, the pyridazine ring contains adjacent nitrogen atoms.[1] This proximity creates a significant lone-pair repulsion effect , resulting in a distinct physicochemical profile:

  • Basicity: The parent pyridazine is a weak base (

    
    ), significantly lower than pyridine (
    
    
    
    ). However, this allows the ring to remain unprotonated at physiological pH (7.4), preserving its capacity as a hydrogen bond acceptor (HBA).
  • Dipole Moment: The additive vectors of the nitrogen lone pairs generate a high dipole moment (~3.9–4.0 D). This facilitates strong dipole-dipole interactions and

    
    -
    
    
    
    stacking in crystal lattices, influencing solid-state solubility.
The Chlorophenyl "Metabolic Shield"

The attachment of a 4-chlorophenyl group at the C3 or C6 position serves two critical functions:

  • Electronic Modulation: The chlorine atom ($ \sigma_p = 0.23 $) acts as an electron-withdrawing group (EWG) via induction but a donor via resonance. This subtle push-pull effect modulates the electron density of the pyridazine ring, affecting binding affinity.

  • Metabolic Blockade: The para-position of a phenyl ring is a "soft spot" for Cytochrome P450 (specifically CYP3A4 and CYP2D6) oxidation. Substituting hydrogen with chlorine blocks this metabolic pathway, extending the compound's half-life (

    
    ).
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of each component within the scaffold.

SAR_Map Scaffold Chlorophenylpyridazine Core N_N_Bond 1,2-Diazine (N-N) High Dipole (~4D) H-Bond Acceptor Scaffold->N_N_Bond Electronic Core Phenyl Phenyl Ring Pi-Pi Stacking Hydrophobic Pharmacophore Scaffold->Phenyl Structural Linker Target Target Binding (e.g., GABA-A, COX-2) N_N_Bond->Target H-Bonding Cl_Group 4-Chloro Substituent CYP450 Blockade Lipophilicity Boost Cl_Group->Target Hydrophobic Pocket Fit Phenyl->Cl_Group Para-Substitution

Figure 1: Functional decomposition of the chlorophenylpyridazine scaffold highlighting the interplay between electronic effects and binding capabilities.

Physicochemical Profiling

Accurate profiling is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Solubility & Lipophilicity Data

The dichotomy of the scaffold—a hydrophilic heterocyclic head and a lipophilic tail—creates a "Goldilocks" zone for drug-likeness.

ParameterValue / TrendImpact on Development
LogP (Octanol/Water) 2.5 – 3.5 (Typical)Ideal for BBB penetration (CNS activity).
Water Solubility Low (< 50 µg/mL)Requires formulation strategies (e.g., micronization, salts).
pKa (Conjugate Acid) ~2.3 (Parent)Remains neutral at pH 7.4; high passive permeability.
Polar Surface Area (PSA) ~26 Ų (Parent)Low PSA supports excellent membrane permeability.
Crystal Packing & Polymorphism

Due to the high dipole moment, chlorophenylpyridazines exhibit strong intermolecular forces.

  • Observation: They often crystallize in centrosymmetric space groups (e.g.,

    
    ) where dipoles align antiparallel to minimize energy.
    
  • Implication: High lattice energy can lead to dissolution rate-limited absorption. Polymorph screening is mandatory during early development.

Synthetic Accessibility: The Suzuki-Miyaura Protocol

While inverse electron demand Diels-Alder reactions can form the ring, Suzuki-Miyaura cross-coupling is the industry standard for functionalizing the pyridazine core due to its modularity and tolerance of the chlorine substituent.

Synthetic Workflow Diagram

Synthesis_Workflow Start1 3-Chloro-6-methylpyridazine (Electrophile) Catalyst Catalyst System Pd(PPh3)4 (5 mol%) Na2CO3 (2M), DME/EtOH Start1->Catalyst Start2 4-Chlorophenylboronic Acid (Nucleophile) Start2->Catalyst Cycle Catalytic Cycle 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Catalyst->Cycle 80°C, N2 atm Product 3-(4-Chlorophenyl)-6-methylpyridazine (Crude) Cycle->Product Purify Purification Silica Gel Chromatography (Hexane/EtOAc) Product->Purify

Figure 2: Optimized Suzuki-Miyaura coupling workflow for synthesizing chlorophenylpyridazines.

Experimental Protocols

Protocol A: Synthesis of 3-(4-chlorophenyl)pyridazine

Rationale: This protocol utilizes a palladium-catalyzed cross-coupling to attach the aryl ring while preserving the chloro-substituent on the phenyl ring.

  • Reagent Preparation:

    • In a reaction vial, dissolve 3-chloropyridazine (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in 1,2-dimethoxyethane (DME) and Ethanol (4:1 ratio).

    • Note: The ethanol co-solvent facilitates the solubility of the boronic acid.

  • Catalyst Activation:

    • Add aqueous

      
       (2.0 M, 2.0 eq). Degas the solution with 
      
      
      
      for 10 minutes to remove oxygen (prevents homocoupling).
    • Add

      
       (5 mol%).[2][3]
      
  • Reaction:

    • Heat to 85°C for 12–16 hours under inert atmosphere.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The product will be more non-polar than the starting pyridazine.

  • Work-up:

    • Cool to room temperature.[4] Dilute with water and extract with Dichloromethane (DCM).

    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography.

    • Yield Expectation: 70–85%.

Protocol B: Chromatographic Hydrophobicity Index (LogP Determination)

Rationale: Traditional shake-flask methods are prone to emulsion errors with lipophilic heterocycles. This HPLC method provides a rapid, self-validating surrogate for LogP.

  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Isocratic Methanol/Water (varying ratios from 30% to 80% MeOH).

    • Buffer: 20 mM Ammonium Acetate (pH 7.4) to ensure the pyridazine remains neutral.

  • Calibration:

    • Inject a standard mixture of 5 compounds with known LogP values (e.g., Pyridine, Benzene, Toluene, Chlorobenzene, Naphthalene).

    • Plot

      
       (capacity factor) vs. known LogP to generate a calibration curve (
      
      
      
      required).
  • Measurement:

    • Inject the chlorophenylpyridazine sample (10 µM in MeOH).

    • Calculate

      
      , where 
      
      
      
      is the dead time (uracil injection).
  • Calculation:

    • Derive LogP using the linear regression equation from the calibration step.

    • Target: A value between 2.5 and 3.5 confirms optimal lipophilicity for CNS drug discovery programs.

Biopharmaceutical Implications

The chlorophenylpyridazine scaffold is not merely a structural connector; it is a functional pharmacophore.[5]

  • GABA-A Receptor Modulation: Research indicates that the steric bulk of the chlorophenyl group often occupies the lipophilic pocket at the

    
     interface of the GABA-A receptor. The pyridazine nitrogens can form critical water-mediated hydrogen bonds with receptor residues (e.g., Serine or Threonine) [1, 2].
    
  • Metabolic Stability: In comparative studies, the 4-chlorophenyl analog shows a 3- to 5-fold increase in microsomal stability compared to the unsubstituted phenyl analog. This is due to the chlorine atom blocking the para-hydroxylation pathway mediated by CYP enzymes [3].

References

  • Wermuth, C. G., et al. (1987). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists." Journal of Medicinal Chemistry.

  • Sieghart, W. (1995). "Structure and pharmacology of gamma-aminobutyric acid-A receptor subtypes." Pharmacological Reviews.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2025).[5] "Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine Application Note."

Sources

Technical Whitepaper: Physicochemical Profiling and Handling of 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive pyridazinone derivatives and fused tricyclic systems (e.g., triazolopyridazines). Its utility stems from the orthogonal reactivity of its two chlorine substituents: the chemically inert chlorophenyl group and the highly reactive chlorine at position 3 of the pyridazine ring, which serves as an excellent electrophilic handle for Nucleophilic Aromatic Substitution (


).

This guide provides a technical deep-dive into the compound's physicochemical behavior. Researchers must navigate its high crystallinity (MP ~200°C) and lipophilicity (LogP ~2.5), which present solubility challenges in aqueous media. Furthermore, while thermally stable, the C3-chlorine renders the molecule susceptible to hydrolysis under basic conditions, necessitating strict pH control during storage and processing.

Chemical Identity & Molecular Architecture[1][2]

The molecule features a central electron-deficient pyridazine ring substituted at the 3- and 6-positions. The 4-chlorophenyl group at position 6 acts as a lipophilic anchor, while the chlorine at position 3 is activated by the adjacent nitrogen atoms, making it the primary site of reactivity.

Table 1: Physicochemical Properties
PropertyValueNotes
CAS Number 58059-29-3
Molecular Formula

Molecular Weight 225.07 g/mol
Appearance Light brown to tan crystalline solid
Melting Point 200–201 °CRecrystallized from Ethanol [1]
Predicted LogP 2.5 – 2.8Moderately Lipophilic
Predicted pKa ~0.14Very weak base (protonation at N1/N2)
H-Bond Donors/Acceptors 0 / 2

Solubility Profile

Solvent Compatibility Matrix

Due to its high melting point and planar aromatic stacking, 3-Chloro-6-(4-chlorophenyl)pyridazine exhibits high lattice energy, resisting dissolution in non-polar aliphatic solvents and water.

  • Preferred Solvents for Stock Solutions: DMSO, DMF (High solubility due to dipole-dipole interactions).

  • Preferred Solvents for Reaction/Processing: Dichloromethane (DCM), Ethanol (hot), THF.

  • Poor Solvents: Water, Hexanes, Diethyl Ether (low solubility at RT).

Dissolution Protocol

For biological assays or analytical standards, complete dissolution is critical to avoid micro-precipitation.

Standard Operating Procedure (SOP) for 10 mM Stock:

  • Weigh 2.25 mg of substance into a glass vial (avoid plastic if using for LC-MS to prevent leaching).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Sonicate at 40 kHz for 5 minutes. The solution should be clear and amber-colored.

  • Checkpoint: Inspect against light. If particulates remain, warm gently to 35°C.

Visualizing the Solubility Logic

The following decision tree outlines the solvent selection process based on the intended application.

SolubilityWorkflow Start Solvent Selection for 3-Cl-6-(4-Cl-Ph)-pyridazine App Intended Application? Start->App Synth Synthesis / Reaction App->Synth Anal Analytical (HPLC/LCMS) App->Anal Bio Biological Assay App->Bio S_Polar Nucleophilic Sub. (Use DMF, DMSO, NMP) Synth->S_Polar SnAr S_NonPolar Coupling / Reflux (Use THF, Toluene, Ethanol) Synth->S_NonPolar General A_Rev Reverse Phase (Dissolve in ACN/MeOH) Anal->A_Rev A_Norm Normal Phase (Dissolve in DCM/EtOAc) Anal->A_Norm B_Stock DMSO Stock (10-100mM) Bio->B_Stock B_Dil Dilute into Media (<1% DMSO) B_Stock->B_Dil

Figure 1: Solvent selection decision tree based on downstream application.

Stability & Reactivity

The "Stability-Reactivity" Paradox

While the compound is physically stable (high melting point, resistant to oxidation), it is chemically reactive by design. The C3-chlorine is a "hot spot" for nucleophilic attack.

  • Thermal Stability: Stable up to ~200°C. Can be refluxed in ethanol or toluene without degradation.

  • Hydrolytic Stability:

    • Acidic pH: Stable.[1]

    • Neutral pH: Stable in water/organic mixtures for <24 hours.

    • Basic pH (pH > 9):Unstable. Hydroxide ions (

      
      ) will displace the chlorine, yielding the 6-(4-chlorophenyl)-3(2H)-pyridazinone (hydrolysis impurity).
      
Degradation & Derivatization Pathways

The following diagram illustrates the primary reaction pathways. Researchers should be aware that "degradation" in storage is often the same mechanism as "derivatization" in synthesis.

Reactivity Core 3-Chloro-6-(4-chlorophenyl) pyridazine (Target) Hydrolysis Pyridazinone Impurity (Hydrolysis Product) Core->Hydrolysis NaOH / H2O (Degradation) Amino 3-Amino Derivative (Amination) Core->Amino NH3 / Heat (Synthesis) Hydrazino 3-Hydrazinyl Derivative (Triazole Precursor) Core->Hydrazino NH2NH2 (Synthesis)

Figure 2: Primary reactivity pathways. The red path represents the major degradation risk (hydrolysis), while green paths represent synthetic utility.

Handling & Storage Protocols

To maintain purity >98% and prevent hydrolysis, adhere to the following protocols.

Storage Conditions
  • Temperature: -20°C is optimal for long-term storage; 2-8°C is acceptable for active use.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic, which may absorb lipophilic compounds.

  • Desiccation: Essential. Moisture ingress promotes slow hydrolysis to the pyridazinone.

Safety Precautions
  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • PPE: Nitrile gloves, safety glasses, and lab coat.

  • Inhalation: Handle in a fume hood to avoid inhaling dust.

Analytical Methodologies

HPLC Quality Control

A reverse-phase method is recommended. The acidic mobile phase suppresses the ionization of the pyridazine nitrogens and prevents peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to conjugated aryl-pyridazine system).

  • Retention Time: Expect the target to elute late (hydrophobic). The hydrolysis impurity (pyridazinone) will elute earlier due to the polar amide/tautomeric nature.

References

  • ChemicalBook. (2025). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2][3] 3-Chloro-6-(4-chlorophenyl)pyridazine Compound Summary. National Library of Medicine. Retrieved from [3]

  • Srinivasan, T. N., et al. (1986).[4] Synthesis of 3-chloropyridazines.[5][6][7][8][3][4] Synthetic Communications, 16(5), 543-546.[4] (Cited for synthesis conditions and melting point verification).

  • Sigma-Aldrich. (2025). Product Specification: 3-Chloro-6-phenylpyridazine analogs.[8] Retrieved from

Sources

Spectroscopic data for 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(4-chlorophenyl)pyridazine

This guide provides a detailed analysis of the expected spectroscopic data for 3-Chloro-6-(4-chlorophenyl)pyridazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and data from closely related analogs to construct a robust, predictive framework for its characterization. This approach serves as a practical blueprint for scientists engaged in the synthesis and validation of novel pyridazine derivatives.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts specific electronic and hydrogen-bonding properties that make them valuable scaffolds in drug design.[1] The pyridazine ring is a bioisostere for other aromatic systems and its inclusion can favorably modulate properties such as solubility, metabolic stability, and target binding affinity.[2] Accurate structural confirmation via spectroscopy is the cornerstone of any research and development effort involving such compounds. This guide outlines the multi-technique spectroscopic workflow required to unambiguously identify 3-Chloro-6-(4-chlorophenyl)pyridazine.

Molecular Structure and Isotopic Considerations

The structure of 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3, Formula: C₁₀H₆Cl₂N₂, Molecular Weight: 225.07 g/mol ) combines a chlorinated pyridazine ring with a 4-chlorophenyl substituent.[3][4] The presence of two chlorine atoms is a critical feature, as the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a highly characteristic signature in mass spectrometry, serving as a primary validation point.

Caption: Molecular structure of 3-Chloro-6-(4-chlorophenyl)pyridazine with atom numbering.

The Characterization Workflow: A Validating System

The confirmation of a synthesized molecule follows a logical and self-validating workflow. Each step provides a piece of evidence that, when combined, creates an irrefutable structural proof. Failure to meet the expected outcome at any stage necessitates a re-evaluation of the preceding steps.

workflow synthesis Synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Isotopic Pattern - Exact Mass purification->ms nmr NMR Spectroscopy - 1H & 13C - Signal Count & Pattern purification->nmr ir IR Spectroscopy - Functional Groups purification->ir confirmation Structure Confirmed ms->confirmation nmr->confirmation ir->confirmation

Caption: Standard workflow for the synthesis and structural confirmation of a chemical entity.

Mass Spectrometry (MS): The Isotopic Fingerprint

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information: the exact mass, which confirms the elemental composition, and the isotopic pattern, which confirms the presence of elements like chlorine and bromine.

Expertise & Causality: For 3-Chloro-6-(4-chlorophenyl)pyridazine, the molecular ion (M⁺˙) will not be a single peak. Due to the two chlorine atoms, a characteristic cluster of peaks will appear:

  • M: The peak corresponding to the molecule with two ³⁵Cl isotopes.

  • M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 66% the intensity of the M peak.

  • M+4: The peak for molecules with two ³⁷Cl isotopes. This peak will be approximately 10% the intensity of the M peak.

This 9:6:1 (approximate) intensity ratio is a definitive fingerprint for a dichlorinated compound and serves as a primary validation checkpoint.[5]

Predicted Mass Spectral Data

Ion Predicted m/z (Monoisotopic) Description
[M]⁺˙ 223.9908 C₁₀H₆³⁵Cl₂N₂⁺
[M+2]⁺˙ 225.9878 C₁₀H₆³⁵Cl³⁷ClN₂⁺
[M+4]⁺˙ 227.9849 C₁₀H₆³⁷Cl₂N₂⁺
[M-Cl]⁺ 189.0298 Loss of a chlorine radical

| [C₄H₂ClN₂]⁺ | 113.9906 | Fragment from pyridazine ring cleavage |

Proposed Fragmentation Pathway: Electron Impact (EI) or Electrospray Ionization (ESI) will generate the molecular ion. Common fragmentation pathways for similar structures involve the loss of a chlorine radical or cleavage of the bond between the two aromatic rings.[6][7]

fragmentation M [C10H6Cl2N2]⁺˙ m/z ≈ 224, 226, 228 M_Cl [C10H5ClN2]⁺ m/z ≈ 189, 191 M->M_Cl - Cl• M_C6H4Cl [C4H2ClN2]⁺ m/z ≈ 114, 116 M->M_C6H4Cl - C6H4Cl•

Caption: A simplified fragmentation pathway for 3-Chloro-6-(4-chlorophenyl)pyridazine.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Validation: Compare the measured exact mass of the [M+H]⁺ ion with the calculated value (should be within 5 ppm). Verify the M, M+2, and M+4 isotopic pattern and intensity ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the key is to predict the chemical shifts and coupling patterns for the six aromatic protons and ten carbon atoms. The analysis is informed by data from the analog, 3-chloro-6-phenylpyridazine.[8][9]

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The molecule has two distinct aromatic systems, leading to two sets of signals.

  • Pyridazine Ring: The two protons on the pyridazine ring (H4, H5) are adjacent to each other. They will appear as two doublets due to mutual coupling. Based on the analog 3-chloro-6-phenylpyridazine, these protons are expected in the downfield region (7.5-8.5 ppm) due to the electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom.

  • Chlorophenyl Ring: The 4-chloro substituent renders the phenyl ring symmetrical. The four protons (H2', H3', H5', H6') are chemically equivalent in two pairs. This results in a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~8.05 Doublet (d) ~9.0 1H H4 or H5
~7.85 Doublet (d) ~9.0 1H H5 or H4
~7.95 Doublet (d) ~8.5 2H H2', H6'

| ~7.50 | Doublet (d) | ~8.5 | 2H | H3', H5' |

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks and analyze the multiplicities and coupling constants to confirm the assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: Due to the molecule's symmetry, fewer than 10 signals are expected in the ¹³C NMR spectrum.

  • Symmetry: C2' and C6' are equivalent, as are C3' and C5'. This reduces the number of signals from the chlorophenyl ring from six to four.

  • Chemical Shifts: Carbons directly attached to electronegative atoms (N, Cl) will be shifted significantly downfield. The C3 and C6 carbons of the pyridazine ring, and the C1' and C4' carbons of the phenyl ring, are expected to be the most downfield signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~160 C6 Attached to N and aryl group
~152 C3 Attached to N and Cl
~137 C4' Attached to Cl
~134 C1' Quaternary, attached to pyridazine
~130 C4 Pyridazine CH
~129.5 C3'/C5' Phenyl CH
~128.5 C2'/C6' Phenyl CH

| ~125 | C5 | Pyridazine CH |

Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 100 MHz (or corresponding frequency) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

  • Processing & Analysis: Process the data and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Count the number of signals and compare their chemical shifts to the predicted values.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for identifying the presence of key functional groups and confirming the overall structural class of the molecule.

Expertise & Causality: The IR spectrum will be dominated by vibrations characteristic of aromatic rings and carbon-halogen bonds. While the spectrum of the unsubstituted pyridazine ring is well-studied, the substituents will cause shifts in the peak positions.[10][11]

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Description
3100 - 3000 C-H Stretch Aromatic C-H stretching from both rings.
1600 - 1550 C=N Stretch Characteristic stretching of the pyridazine N=N bond.
1550 - 1400 C=C Stretch Aromatic ring stretching vibrations. A series of sharp peaks is expected.
~1090 C-Cl Stretch Strong absorption from the C-Cl bond on the phenyl ring.

| ~830 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Clamp the sample to ensure good contact with the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic peaks and compare them with the expected frequencies for the assigned functional groups.

Conclusion

The structural confirmation of 3-Chloro-6-(4-chlorophenyl)pyridazine relies on a synergistic application of modern spectroscopic techniques. The definitive evidence is built upon:

  • MS: Observation of the correct exact mass and the characteristic M/M+2/M+4 isotopic cluster for a dichlorinated compound.

  • ¹H NMR: The presence of two doublets for the pyridazine ring and a distinct AA'BB' pattern (two doublets) for the 1,4-disubstituted chlorophenyl ring, with correct integrations.

  • ¹³C NMR: The appearance of the correct number of signals (8 unique carbons) in the expected chemical shift regions.

  • IR: The presence of characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.

When all these spectroscopic data are in agreement, the structure can be considered unambiguously confirmed, enabling further investigation into its chemical and biological properties.

References

  • (No author given) (n.d.). Current time information in Cass County, US. Google Search.
  • Ather, A., et al. (2011). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. Available at: [Link]

  • Ather, A., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Chloro-6-phenylpyridazine. PubChem. Retrieved January 26, 2026, from [Link]

  • Global Substance Registration System (n.d.). 3-CHLORO-6-PHENYLPYRIDAZINE. GSRS. Retrieved January 26, 2026, from [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available at: [Link]

  • Evers, E. A. I., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information. Available at: [Link]

  • Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. Available at: [Link]

  • Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Juskaite, V., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]

  • Awad, T., et al. (2007). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]

  • Chupakhin, O. N., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies (2018). 3-Chloro-4-methyl-6-phenylpyridazine. SIELC. Retrieved January 26, 2026, from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. AIP Publishing. Available at: [Link]

  • Problems in Chemistry (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

  • 3A Senrise (n.d.). 58059-29-3 | 3-Chloro-6-(4-chlorophenyl)pyridazine. 3ASenrise. Retrieved January 26, 2026, from [Link]

Sources

The Chlorophenylpyridazine Scaffold: A Technical Guide to Structure-Activity Relationships and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of chlorophenylpyridazines Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chlorophenylpyridazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization. While historically recognized as a precursor to pyridazinone herbicides, this scaffold has emerged as a critical pharmacophore in neuropharmacology (GABA-A antagonists), oncology (PARP/Topoisomerase inhibitors), and antimicrobial research. This guide dissects the structure-activity relationships (SAR) governing these activities, providing a rational roadmap for lead optimization and a validated protocol for scaffold synthesis.

Structural Architecture & Physicochemical Properties[1][2]

The core structure consists of a pyridazine (1,2-diazine) ring substituted with a chlorine atom and a phenyl group. The most chemically versatile and biologically relevant isomer is 3-chloro-6-phenylpyridazine .

The Pharmacophore Triad
  • The Pyridazine Core (π-Deficient): The 1,2-nitrogen placement creates a highly electron-deficient ring (

    
    ). This deficiency makes the C3-chlorine highly reactive toward nucleophilic aromatic substitution (
    
    
    
    ), serving as a "chemical handle" for library generation.
  • The Chlorophenyl Moiety (Lipophilic Anchor):

    • Sterics: The phenyl ring at C6 acts as a rigid hydrophobic anchor.

    • Sigma-Hole: The chlorine atom (depending on position) can engage in halogen bonding, a directional interaction often overlooked in docking studies but critical for potency in hydrophobic pockets.

  • The Dipole Vector: The distinct dipole moment of the pyridazine ring aligns the molecule within polar binding pockets, such as the benzodiazepine binding site of the GABA-A receptor.

Mechanistic Targets & SAR Profiling

A. CNS Modulation: GABA-A Receptor Antagonism

One of the most significant applications of this scaffold is in the design of GABA-A receptor antagonists. The seminal compound SR 95103 [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride] highlights the critical SAR rules.

  • The "Cation-π" Requirement: To antagonize GABA, the molecule often requires a positive charge or a strong dipole to mimic the ammonium head of GABA.

  • C3-Substitution: The chlorine at C3 is typically displaced by an amine. This amino group is essential for hydrogen bonding within the orthosteric site.

  • C6-Phenyl Role: The phenyl ring occupies a lipophilic pocket adjacent to the GABA binding site. Electron-donating substituents (e.g., -OMe) on this phenyl ring significantly enhance affinity compared to electron-withdrawing groups, suggesting a reliance on

    
    -stacking interactions.
    
B. Enzyme Inhibition: AChE and PARP-1

In the context of Acetylcholinesterase (AChE) and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, the SAR shifts from electrostatics to steric fit.

  • C5-Lipophilicity (AChE): Introduction of lipophilic groups (e.g., methyl) at the C5 position of the pyridazine ring enhances AChE inhibitory activity and selectivity over Butyrylcholinesterase (BuChE).

  • The "Linker" Concept: For PARP-1 inhibition, the chlorophenylpyridazine often serves as the "head group" that binds to the nicotinamide pocket, linked to a "tail" that extends into the solvent-exposed region. The 3-chloro group is often preserved here to fill a specific hydrophobic sub-pocket.

Visualizing the SAR Landscape

The following diagram maps the functional logic of the scaffold, distinguishing between regions tolerant of modification and those critical for binding.

SAR_Map Core Pyridazine Core (Electron Deficient) C3 Position 3 (Cl) 'The Warhead' Core->C3 Site of S_NAr (Replaced by Amines/Ethers) C6 Position 6 (Phenyl) 'The Anchor' Core->C6 Lipophilic Binding (Pi-Stacking) C4_5 Positions 4 & 5 'The Tuning Knobs' Core->C4_5 Steric Modulation (Selectivity) GABA GABA-A Antagonism (Requires C3-Amine) C3->GABA Enzyme Enzyme Inhibition (C5-Alkyl / C6-Aryl) C6->Enzyme C4_5->Enzyme

Caption: Functional dissection of the chlorophenylpyridazine scaffold. C3 is the primary vector for diversity, while C6 anchors the molecule in the active site.

Experimental Protocol: Synthesis of 3-Chloro-6-Phenylpyridazine

Context: This protocol describes the conversion of 6-phenylpyridazin-3(2H)-one to 3-chloro-6-phenylpyridazine. This is the industry-standard "activation" step to generate the electrophilic scaffold.

Safety Warning: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with anhydrous glassware.
Materials
  • Precursor: 6-Phenylpyridazin-3(2H)-one (10 mmol, 1.72 g)

  • Reagent: Phosphorus oxychloride (

    
    ) (50 mmol, 4.6 mL)
    
  • Solvent: None (Neat reaction) or Acetonitrile (if temperature control is needed)

  • Quench: Crushed ice / Saturated

    
    
    
Methodology
  • Setup: Charge a dry 50 mL round-bottom flask (RBF) with 6-phenylpyridazin-3(2H)-one.

  • Addition: Carefully add

    
     to the flask. (Optional: Add 1 drop of DMF as a Vilsmeier-Haack type catalyst to accelerate the reaction).
    
  • Reflux: Attach a reflux condenser with a drying tube (

    
    ). Heat the mixture to 90–100°C  for 3–4 hours.
    
    • Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (30% Ethyl Acetate/Hexane).

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture onto ~100g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
       releases HCl gas.
      
    • Neutralize the slurry to pH 7–8 using solid

      
       or 10% NaOH solution.
      
  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 8:2).

Expected Yield: 85–95% Characterization:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: ~118–120°C.

  • 1H NMR (CDCl3): Distinct doublets for the pyridazine protons at

    
     7.5–8.0 ppm region.
    

Synthetic Pathway Visualization[3]

Synthesis_Path SM 6-Phenylpyridazin-3(2H)-one (Tautomeric Precursor) Product 3-Chloro-6-phenylpyridazine (Electrophilic Scaffold) SM->Product Chlorination Reagent POCl3 / Reflux (Deoxychlorination) Reagent->SM Deriv1 GABA Ligands (Nucleophilic Displacement w/ Amines) Product->Deriv1 + R-NH2 Deriv2 Antifungal/Herbicides (Ether/Thioether Linkage) Product->Deriv2 + R-OH / R-SH

Caption: Synthetic workflow transforming the inert pyridazinone into the reactive chloropyridazine scaffold for divergent library synthesis.

Data Summary: Activity Profiles

Compound ClassTargetKey Substituent (R) at C3Activity MetricReference
SR 95103 GABA-A Receptor-NH-(CH2)3-COOH

(nM range)
[1]
Indenopyridazine AChE-NH-(CH2)2-Piperidine

nM
[2]
RS-0406 Amyloid Fibrils-NH-R (Hydrophobic)Fibril Reduction[3]
Pyridazinone Fungal Growth-Cl (at C5 of pyridazinone)MIC (µg/mL)[4]

References

  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Source: Molecules URL:[Link]

In Silico Modeling of 3-Chloro-6-(4-chlorophenyl)pyridazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This aromatic six-membered heterocycle, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive core for the design of novel therapeutics.[1] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

This guide focuses on the in silico modeling of a specific pyridazine derivative, 3-Chloro-6-(4-chlorophenyl)pyridazine . This compound, with the molecular formula C₁₀H₆Cl₂N₂, presents an interesting candidate for computational investigation due to the established therapeutic relevance of its core structure.[2][3] This document will provide a comprehensive, in-depth technical walkthrough of the essential in silico techniques used to characterize and predict the therapeutic potential of this molecule. We will delve into the causality behind methodological choices, ensuring a robust and scientifically sound approach to its virtual evaluation.

Physicochemical Properties of 3-Chloro-6-(4-chlorophenyl)pyridazine

A foundational step in any in silico analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for parameterizing the computational models.

PropertyValueSource
Molecular Formula C₁₀H₆Cl₂N₂[2][3]
Molecular Weight 225.07 g/mol [2][3]
CAS Number 58059-29-3[2][3]
Appearance Light brown to brown solid[2]
Melting Point 200-201 °C[2]
Boiling Point (Predicted) 400.9 ± 30.0 °C[2]
Density (Predicted) 1.363 ± 0.06 g/cm³[2]
pKa (Predicted) 0.14 ± 0.10[2]

Target Identification: Rationale for Selecting PARP-1

Given the prevalence of the pyridazine scaffold in anticancer agents, a key initial step is to identify a plausible protein target. Numerous studies have implicated pyridazine-containing compounds as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful therapeutic strategy for certain cancers.[4][5] Therefore, for the purpose of this guide, we will proceed with PARP-1 as the primary biological target for our in silico investigations of 3-Chloro-6-(4-chlorophenyl)pyridazine.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

Experimental Protocol: Molecular Docking of 3-Chloro-6-(4-chlorophenyl)pyridazine with PARP-1

1. Preparation of the Receptor (PARP-1):

  • Objective: To obtain a high-quality, clean 3D structure of the PARP-1 protein.

  • Procedure:

    • Download the crystal structure of human PARP-1 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 7AAB .[5] This structure provides a biologically relevant conformation of the active site.

    • Remove the co-crystallized ligand, water molecules, and any other non-protein atoms from the PDB file using a molecular visualization tool such as PyMOL or Chimera.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM). This is essential for accurately calculating electrostatic interactions.

    • Save the prepared protein structure in a suitable format, such as PDBQT for use with AutoDock Vina.

2. Preparation of the Ligand (3-Chloro-6-(4-chlorophenyl)pyridazine):

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of 3-Chloro-6-(4-chlorophenyl)pyridazine from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel.

    • Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.

    • Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds of the ligand.

    • Save the prepared ligand in the PDBQT format.

3. Docking Simulation using AutoDock Vina:

  • Objective: To predict the binding pose and affinity of the ligand within the PARP-1 active site.

  • Procedure:

    • Define the search space (grid box) for the docking simulation. This box should encompass the entire active site of PARP-1, typically defined based on the position of the co-crystallized ligand in the original PDB structure.

    • Execute the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined search space and score them based on a scoring function.

    • Analyze the docking results. The output will include a ranked list of binding poses with their corresponding predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of the Docked Complex:

  • Objective: To visualize and interpret the interactions between the ligand and the protein.

  • Procedure:

    • Load the docked complex (protein + best-scoring ligand pose) into a molecular visualization program.

    • Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between 3-Chloro-6-(4-chlorophenyl)pyridazine and the amino acid residues of the PARP-1 active site.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PARP-1 (PDB ID: 7AAB) Clean Remove Ligand & Water PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P PDBQT_P Save as PDBQT Charges_P->PDBQT_P Grid Define Grid Box PDBQT_P->Grid Structure_L Obtain 2D Structure Convert_3D Convert to 3D Structure_L->Convert_3D Energy_Min Energy Minimize Convert_3D->Energy_Min Charges_L Assign Charges & Rotatable Bonds Energy_Min->Charges_L PDBQT_L Save as PDBQT Charges_L->PDBQT_L PDBQT_L->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Results Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Molecular Docking Workflow

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Experimental Protocol: MD Simulation of the PARP-1-Ligand Complex

1. System Preparation:

  • Objective: To create a simulation-ready system containing the docked complex in a realistic environment.

  • Procedure:

    • Use the best-scoring docked pose of the PARP-1/3-Chloro-6-(4-chlorophenyl)pyridazine complex from the molecular docking step.

    • Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server. This file contains the parameters that describe the ligand's bonded and non-bonded interactions.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration.

2. Energy Minimization:

  • Objective: To relax the system and remove any steric clashes before the simulation.

  • Procedure:

    • Perform a steepest descent energy minimization of the entire system to relieve any unfavorable atomic contacts.

3. Equilibration:

  • Objective: To bring the system to the desired temperature and pressure.

  • Procedure:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system to the target pressure (e.g., 1 bar).

4. Production MD Simulation:

  • Objective: To generate a trajectory of the system's atomic motions over time.

  • Procedure:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The coordinates of all atoms are saved at regular intervals to generate a trajectory file.

5. Trajectory Analysis:

  • Objective: To analyze the stability of the protein-ligand complex and characterize its dynamics.

  • Procedure:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess their stability over the course of the simulation.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the hydrogen bond network between the protein and the ligand throughout the simulation to assess the persistence of key interactions.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the strength of the protein-ligand interaction.

md_workflow Start Docked Complex Solvate Solvate with Water Start->Solvate AddIons Add Ions Solvate->AddIons Minimize Energy Minimization AddIons->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine, a key heterocyclic intermediate in pharmaceutical research and development. Pyridazine derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] The protocol herein details a robust and efficient method utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will elucidate the rationale behind the chosen methodology, provide a detailed step-by-step experimental procedure, discuss the underlying reaction mechanism, and outline characterization techniques. This guide is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes for researchers in the field.

Introduction and Strategic Rationale

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS No: 58059-29-3) is a disubstituted pyridazine featuring both a reactive chlorine atom and a bi-aryl linkage. The chlorine at the 3-position serves as a versatile handle for subsequent nucleophilic substitution reactions, while the 4-chlorophenyl moiety can be critical for modulating the pharmacological profile of derivative compounds.

The synthetic strategy of choice is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it an industrial and academic workhorse for the formation of carbon-carbon bonds.[2] In this specific application, we will perform a regioselective coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid. The choice of a palladium catalyst and appropriate base is critical for achieving high yields and selectivity, as the reaction must proceed selectively at one of the two chlorine positions on the pyridazine ring.[3][4] This approach is generally preferred over alternatives, such as the chlorination of a pyridazinone precursor[5][6], due to its modularity and the commercial availability of a vast array of boronic acids.

Overall Synthetic Workflow

The synthesis is a single-step palladium-catalyzed cross-coupling reaction. The workflow is designed for efficiency and scalability, moving from commercially available starting materials to the purified final product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 3,6-Dichloropyridazine D Suzuki-Miyaura Cross-Coupling A->D B 4-Chlorophenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., 1,4-Dioxane/Water) C->D E Reaction Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G 3-Chloro-6-(4-chlorophenyl)pyridazine (Final Product) F->G

Diagram 1: High-level experimental workflow for the synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine.

Reagents and Materials

Proper preparation and handling of reagents are paramount for reaction success. All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentCAS No.FormulaMW ( g/mol )RoleNotes
3,6-Dichloropyridazine141-30-0C₄H₂Cl₂N₂148.98Starting MaterialCan be sourced commercially or synthesized.[7]
4-Chlorophenylboronic acid1679-18-1C₆H₆BClO₂156.37Coupling PartnerHygroscopic; store in a desiccator.[8]
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56CatalystAir and light-sensitive. Handle under inert gas.
Potassium Phosphate (K₃PO₄)7778-53-2K₃PO₄212.27BaseMust be anhydrous. Dry in an oven before use.
1,4-Dioxane123-91-1C₄H₈O₂88.11SolventUse anhydrous grade. Peroxide formation is a risk.
Deionized Water7732-18-5H₂O18.02Co-SolventMust be degassed before use to remove oxygen.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction SolventHPLC Grade
Brine (Saturated NaCl)7647-14-5NaCl58.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent
Silica Gel7631-86-9SiO₂60.08Stationary PhaseFor column chromatography (230-400 mesh).

Detailed Experimental Protocol

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts are toxic and should be handled with care.

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the reaction flask, add 3,6-dichloropyridazine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and anhydrous potassium phosphate (2.0 eq.).

    • In a separate vial, weigh the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.).

    • Briefly remove the septum, add the catalyst to the flask, and immediately replace the septum.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Using a syringe, add anhydrous, degassed 1,4-dioxane and degassed deionized water to the flask (a typical solvent ratio is 4:1 dioxane:water, e.g., 16 mL dioxane and 4 mL water per 10 mmol of the limiting reagent).

    • Stir the resulting suspension at room temperature for 10 minutes.

    • Heat the reaction mixture to 90-100 °C using an oil bath and maintain vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Spot the starting material (3,6-dichloropyridazine) and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of a new, higher Rf spot indicates product formation. The reaction is typically complete within 4-8 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Chloro-6-(4-chlorophenyl)pyridazine as a white to off-white solid.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in the palladium-catalyzed Suzuki-Miyaura coupling cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination reductive_elimination_product Ar-Ar' (Product) transmetalation_complex->reductive_elimination_product aryl_halide Ar-X (3,6-Dichloropyridazine) aryl_halide->oa_complex boronic_acid Ar'-B(OR)2 (4-Chlorophenylboronic Acid) borate_complex [Ar'-B(OR)2(Base)]- boronic_acid->borate_complex base Base (K3PO4) base->borate_complex borate_complex->transmetalation_complex byproduct X-B(OR)2 + Base

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The 4-chlorophenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic fragments (the pyridazine and the chlorophenyl group) are eliminated from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Product Characterization

The identity and purity of the synthesized 3-Chloro-6-(4-chlorophenyl)pyridazine should be confirmed using standard analytical techniques.

ParameterExpected Value
Chemical Name 3-Chloro-6-(4-chlorophenyl)pyridazine
CAS Number 58059-29-3[12]
Molecular Formula C₁₀H₆Cl₂N₂[5]
Molecular Weight 225.07 g/mol [5]
Appearance White to off-white solid
Purity (by HPLC/GC) ≥98%
¹H NMR Consistent with the proposed structure.
Mass Spectrometry [M+H]⁺ = 225.00

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). - Organic Syntheses Procedure. Available from: [Link]

  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available from: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Available from: [Link]

  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity - ResearchGate. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. - ResearchGate. Available from: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. Available from: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available from: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - MDPI. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Available from: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-6-(4-chlorophenyl)pyridazine from 3,6-dichloropyridazine and 4-chlorophenylboronic acid. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, troubleshooting advice, and critical safety information. By explaining the causality behind experimental choices, this note aims to empower chemists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

Introduction and Strategic Overview

3-Chloro-6-(4-chlorophenyl)pyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore found in numerous biologically active compounds.[4][5] The selective synthesis of mono-arylated pyridazines from their dichloro precursors is a crucial transformation, enabling further functionalization at the remaining chloro-position.

The method detailed herein employs the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and relatively low toxicity of its boronic acid reagents.[2][6] The reaction couples 3,6-dichloropyridazine, an electron-deficient heteroaryl halide, with 4-chlorophenylboronic acid using a palladium catalyst and a base. The key challenge, and the focus of this protocol, is achieving selective mono-arylation, leveraging the differential reactivity of the two chlorine atoms on the pyridazine ring.

The Suzuki-Miyaura Catalytic Cycle: Mechanistic Rationale

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (3,6-dichloropyridazine). This is often the rate-determining step.[7] The palladium inserts itself into the carbon-chlorine bond, forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[6] This boronate then transfers its aryl group (4-chlorophenyl) to the Pd(II) center, displacing the halide and forming a new diaryl-Pd(II) complex. This step regenerates the halide salt.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product, 3-chloro-6-(4-chlorophenyl)pyridazine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[9] The base is essential not only for activating the boronic acid but also for neutralizing the acid generated during the cycle.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition Intermediate (Ar-Pd(II)-X L₂) pd0->pd_oxidative Oxidative Addition pd_transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar' L₂) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product 3-Chloro-6-(4-chlorophenyl)pyridazine (Ar-Ar') pd_transmetal->product reactant1 3,6-Dichloropyridazine (Ar-X) reactant1->pd_oxidative reactant2 4-Chlorophenylboronic Acid (Ar'-B(OH)₂) reactant2->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal Activates Boronic Acid caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.M. Wt.AmountMoles
3,6-Dichloropyridazine≥98%Sigma-Aldrich141-30-0148.981.49 g10.0 mmol
4-Chlorophenylboronic acid≥97%Combi-Blocks1679-18-1156.371.72 g11.0 mmol
Tetrakis(triphenylphosphine)palladium(0)99%Strem14221-01-31155.56347 mg0.3 mmol
Potassium Carbonate (K₂CO₃)AnhydrousFisher584-08-7138.214.15 g30.0 mmol
1,4-DioxaneAnhydrousAcros123-91-188.1180 mL-
Deionized Water--7732-18-518.0220 mL-
Ethyl AcetateACS GradeVWR141-78-688.11~200 mL-
Brine (Saturated NaCl)-Lab Prepared--~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9120.37~10 g-
Silica Gel230-400 mesh-7631-86-9-As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), 4-chlorophenylboronic acid (1.72 g, 11.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and the magnetic stir bar.

  • Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%). The mixture will likely be a pale yellow.

  • Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL) via syringe. Degas the resulting suspension by bubbling inert gas through the mixture for 15-20 minutes while stirring.

  • Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting reagent (3,6-dichloropyridazine).

  • Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

  • Washing: Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the product from starting materials and byproducts.

  • Characterization: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent in vacuo to yield 3-chloro-6-(4-chlorophenyl)pyridazine as a solid. Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).

Caption: Fig 2. Experimental Workflow Diagram

Safety Precautions

  • 3,6-Dichloropyridazine: Toxic if swallowed and causes skin and serious eye irritation.[10] Handle with extreme care in a fume hood.

  • Boronic Acids: Can cause skin, eye, and respiratory irritation.[11][12][13][14] Avoid inhalation of dust.

  • Palladium Catalysts: Handle in a fume hood. Some palladium compounds can be irritants.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

Expert Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing (O₂ present); Poor quality base or solvents.Use a fresh bottle of catalyst or a different batch. Ensure the reaction is thoroughly degassed. Use freshly dried, anhydrous solvents and a finely powdered, dry base.
Formation of Bis-arylated byproduct Reaction run for too long; Stoichiometry of boronic acid too high.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a slight excess (1.05-1.1 eq.) of boronic acid, but avoid larger excesses.
Deboronation of Boronic Acid Prolonged heating; Presence of protic impurities.Minimize reaction time. Ensure anhydrous conditions where possible, although some water is required for this solvent system.
Dark Black/Precipitated Catalyst Catalyst decomposition ("Palladium Black").This can indicate the reaction has stalled. Ensure proper inert atmosphere and purity of reagents. Sometimes, more robust ligands (e.g., SPhos, XPhos) may be required.[9]
Difficult Purification Product and starting material have similar polarity.Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. Recrystallization may be an alternative purification method.[15][16]

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (URL: [Link])

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (URL: [Link])

  • SAFETY DATA SHEET for Pyridine-3-boronic acid - Thermo Fisher Scientific. (URL: [Link])

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University. (URL: [Link])

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

Sources

Derivatization of the pyridazine ring for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Pyridazine Scaffold in Medicinal Chemistry

Executive Summary

The pyridazine ring (1,2-diazine) is a "privileged scaffold" in modern drug discovery, distinct from its isomers pyrimidine and pyrazine due to its unique "nitrogen-nitrogen" bond.[1] This feature imparts a high dipole moment (~3.9 D), significantly lower basicity (pKa ~2.3), and the ability to act as a dual hydrogen-bond acceptor. This guide provides actionable protocols for derivatizing this ring system, specifically addressing the synthetic challenges posed by its electron-deficient nature and potential for catalyst poisoning.

Part 1: Strategic Rationale & Physicochemical Profiling

Before initiating synthesis, it is critical to understand why pyridazine is selected over phenyl or pyridine rings.

1. The "Polarity Valve" Effect Replacing a phenyl ring with pyridazine lowers lipophilicity (LogP) significantly, often by 1–2 units, improving aqueous solubility without introducing a high-pKa center that might lead to hERG liability or phospholipidosis.

2. Electronic & Steric Parameters The adjacent nitrogens create a unique electrostatic potential surface. Unlike pyrimidine (1,3-diazine), which directs metabolic attack to the C5 position, pyridazine is remarkably metabolically stable, though C3/C6 oxidation can occur.

Table 1: Comparative Physicochemical Metrics

PropertyBenzenePyridinePyridazineImpact on Drug Design
pKa (Conj. Acid) N/A5.22.33 Remains neutral at physiological pH; better membrane permeability.
Dipole Moment (D) 02.23.9 Strong dipole interactions; specific orientation in binding pockets.
H-Bond Acceptors 012 "Dual-point" recognition capability (e.g., with arginine residues).
LogP (Oct/Water) 2.10.65-0.72 Massive solubility enhancement.

Part 2: Synthetic Methodologies & Protocols

The electron-deficient nature of pyridazine makes it an excellent electrophile for


 but a challenging substrate for electrophilic aromatic substitution (

). The following protocols are optimized to overcome these intrinsic reactivities.
Protocol A: Nucleophilic Aromatic Substitution ( ) – The "Gateway" Reaction

Best for: Introducing heteroatom-linked substituents (O, N, S) at C3/C6 positions.

Mechanism: The 1,2-diazine core activates halogens at the 3- and 6-positions toward nucleophilic attack. No metal catalyst is required.

Step-by-Step Protocol:

  • Substrate: Dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous DMSO or NMP (0.5 M). Note: Avoid volatile alcohols if high temperature is needed.

  • Nucleophile: Add the amine/alkoxide (1.1 equiv).

  • Base: Add

    
     (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Reaction: Heat to 80–100°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. Monosubstitution is kinetically favored. If disubstitution is desired, increase temp to 140°C and use 2.5 equiv of nucleophile.

  • Workup: Pour into crushed ice/water. The product often precipitates. If not, extract with EtOAc (3x).

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (DCM/MeOH).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Carbon-Carbon bond formation. Critical for biaryl scaffolds.

The Challenge (Catalyst Poisoning): The pyridazine nitrogens can chelate Pd(II) species, arresting the catalytic cycle (the "N-trap"). The Solution: Use bulky, electron-rich phosphine ligands (Buchwald ligands) that sterically crowd the metal center, preventing non-productive coordination.

Step-by-Step Protocol:

  • Catalyst System: Use XPhos Pd G2 or Pd(dppf)Cl2·DCM (2–5 mol%). Avoid Pd(PPh3)4 for challenging substrates.

  • Solvent: Degassed 1,4-Dioxane/Water (4:1) . The water is crucial for the boronate activation.

  • Setup:

    • Charge flask with 3-chloropyridazine derivative (1.0 equiv).

    • Add Boronic Acid/Pinacol Ester (1.2–1.5 equiv).

    • Add Base:

      
       (3.0 equiv) is superior to carbonates for heteroaromatics.
      
    • Add Catalyst (last).

  • Execution: Heat to 90°C under Argon/Nitrogen for 2–12 hours.

  • Troubleshooting:

    • Stalled Reaction? Add a Lewis acid (e.g., LiCl) to disrupt N-Pd coordination or switch to A-taPhos Pd G2 .

Protocol C: Minisci Reaction (Radical C-H Functionalization)

Best for: Late-stage "decoration" with alkyl groups (Methyl, Isopropyl, Cyclobutyl) without pre-functionalization.

Mechanism: Nucleophilic alkyl radicals attack the protonated (electron-poor) pyridazine ring.

Step-by-Step Protocol (Thermal Persulfate Method):

  • Solvent: Two-phase system DCM/Water (1:1) or TFA/Water if solubility is an issue.

  • Reagents:

    • Pyridazine substrate (1.0 equiv).[2]

    • Carboxylic Acid (Alkyl source, 3.0–5.0 equiv).

    • Catalyst:

      
       (0.2 equiv).
      
    • Oxidant:

      
       (3.0 equiv).
      
  • Acidification: Add TFA (1.0 equiv) to protonate the pyridazine (activates the ring).

  • Execution: Heat to 40–60°C with vigorous stirring (biphasic). Evolution of

    
     indicates radical formation.
    
  • Workup: Basify carefully with NaOH (keep cool) to pH >9, then extract with DCM.

  • Note: Regioselectivity is governed by sterics and electronics. C4/C5 attack is common if C3/C6 are blocked.

Part 3: Visualization & Decision Logic

Diagram 1: Strategic Decision Tree

Caption: Decision logic for selecting the optimal synthetic pathway based on structural requirements.

PyridazineStrategy Start Target: Functionalized Pyridazine Linktype What is the Linker Atom? Start->Linktype Heteroatom Heteroatom (N, O, S) Linktype->Heteroatom Amine/Ether Carbon Carbon (C-C) Linktype->Carbon Alkyl/Aryl LeavingGroup Is Halogen Present? Heteroatom->LeavingGroup BondType Bond Type? Carbon->BondType SnAr Protocol A: SnAr (Nucleophilic Subst.) LeavingGroup->SnAr Yes (Cl/Br) Biaryl Biaryl / Alkenyl BondType->Biaryl Alkyl Alkyl (sp3) BondType->Alkyl Suzuki Protocol B: Suzuki Coupling (Use XPhos/RuPhos) Biaryl->Suzuki FuncStatus Is Ring Pre-functionalized? Alkyl->FuncStatus Minisci Protocol C: Minisci C-H Activation (Radical Alkylation) FuncStatus->Minisci No (C-H Bond) Negishi Negishi/Zinc Coupling FuncStatus->Negishi Yes (Halogen)

Diagram 2: The "Nitrogen Trap" & Mitigation

Caption: Mechanism of catalyst poisoning by pyridazine and ligand-based mitigation strategy.

Poisoning Pd Pd(0) Species N_Coord N-Coordination (Poisoning) Formation of stable Pd-N complex Pd->N_Coord Standard Ligand (PPh3) StericShield Steric Shielding Pd->StericShield Add XPhos Cycle_Stop Catalytic Cycle Arrested N_Coord->Cycle_Stop BulkyLigand Bulky Ligand (XPhos) Productive Productive Oxidative Addition StericShield->Productive Blocks N-Binding Productive->N_Coord Prevents

Part 4: Case Study & Applications

Drug Profile: Deucravacitinib (Sotyktu)

  • Target: TYK2 Inhibitor (Psoriasis).

  • Role of Pyridazine: The central pyridazine ring acts as a specific scaffold that orients the amide linker and the deuterated methyl group. It was chosen to optimize the binding conformation while maintaining low lipophilicity compared to a phenyl analog.

  • Synthesis Highlight: The synthesis involves a key

    
     displacement of a chloropyridazine intermediate by an amine, validating Protocol A  as an industrial standard.
    

Troubleshooting Table: Common Failure Modes

ObservationDiagnosisCorrective Action
Suzuki: Low Conversion (<10%) Catalyst PoisoningSwitch to XPhos Pd G2 or Pd-PEPPSI-IPr . Increase Temp to 110°C.
SnAr: No Reaction Poor NucleophilicitySwitch solvent to NMP (higher T allowed). Use NaH to deprotonate nucleophile first.
Minisci: Polyalkylation Radical Over-activityReduce acid equivalents. Stop reaction at 60% conversion and recycle SM.
Black Precipitate (Pd) Pd Aggregation"Pd Black" formation. Add TBAB (Phase transfer/stabilizer) to the mix.

References

  • Meanwell, N. A. (2023).[3] The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Link

  • Li, H., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists.[4] MedChemComm. Link

  • Choy, P. Y., et al. (2011). Pd-catalyzed Suzuki–Miyaura coupling of heteroaryl boronates.[5][6] Organic & Biomolecular Chemistry. Link

  • FDA Label. (2022). Deucravacitinib (Sotyktu) Prescribing Information. Link

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-6-(4-chlorophenyl)pyridazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] The pyridazine heterocycle has emerged as a privileged scaffold in this field, prized for its unique physicochemical properties that facilitate critical drug-target interactions.[2] This document provides an in-depth guide for researchers on the strategic utilization of 3-chloro-6-(4-chlorophenyl)pyridazine , a versatile and commercially available building block, in the synthesis of novel kinase inhibitors. We will explore the core synthetic methodologies, provide detailed, field-tested protocols for its functionalization, and discuss the chemical logic behind these experimental designs.

Introduction: The Pyridazine Scaffold in Kinase Inhibition

The ATP-binding pocket of kinases presents a conserved structural landscape that medicinal chemists aim to target with high affinity and selectivity.[3] Heterocyclic scaffolds are central to this effort, often serving as bioisosteres of the natural adenine moiety of ATP.[4] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers several advantages:

  • Hydrogen Bonding Capacity: The nitrogen atoms act as effective hydrogen bond acceptors, a crucial feature for anchoring a ligand within the kinase hinge region.[2][4]

  • Physicochemical Properties: It is generally a less lipophilic substitute for a phenyl ring, which can lead to improved solubility and pharmacokinetic profiles.[2]

  • Synthetic Tractability: Halogenated pyridazines, such as 3-chloro-6-(4-chlorophenyl)pyridazine, provide reactive handles for robust and versatile cross-coupling reactions, enabling systematic exploration of the chemical space around the core.[5][6]

The subject of this guide, 3-chloro-6-(4-chlorophenyl)pyridazine[7][8], is an ideal starting point for a kinase inhibitor discovery program. The chlorine atom at the 3-position is readily displaced via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities designed to interact with specific regions of the kinase active site.

G cluster_start Key Starting Material cluster_products Diverse Kinase Inhibitor Scaffolds start 3-Chloro-6-(4-chlorophenyl)pyridazine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald product_suzuki Aryl/Heteroaryl Substituted Pyridazines suzuki->product_suzuki product_buchwald Amino-Substituted Pyridazines (Hinge Binders) buchwald->product_buchwald product_suzuki->suzuki product_buchwald->buchwald

Caption: Diversification of the pyridazine scaffold.

Core Synthetic Methodology I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between sp²-hybridized carbons.[9] In the context of our pyridazine scaffold, this reaction is primarily used to append various aryl or heteroaryl moieties, which can probe deeper pockets of the kinase active site or enhance selectivity.[10][11]

Causality Behind the Method

The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12][13] The choice of catalyst, ligand, and base is critical for success, especially with electron-deficient heteroaryl chlorides like our substrate.

  • Catalyst/Ligand System: Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the Pd(0) catalyst to the relatively inert C-Cl bond.[14][15]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[12][13] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) can significantly impact yield and must be compatible with other functional groups in the reactants.[14]

G pd0 Pd(0)Ln pd2_add Oxidative Addition (Ar-Pd(II)-Cl) pd0->pd2_add 1 pd2_trans Transmetalation (Ar-Pd(II)-Ar') pd2_add->pd2_trans 2 product Reductive Elimination (Ar-Ar') pd2_trans->product 3 product->pd0 Catalyst Regeneration arcl Ar-Cl (Pyridazine) arcl->pd2_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->pd2_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of 3-chloro-6-(4-chlorophenyl)pyridazine with various arylboronic acids. Optimization may be required for challenging substrates.

Materials:

  • 3-chloro-6-(4-chlorophenyl)pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, if using Pd(OAc)₂, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, with 10-20% water)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 3-chloro-6-(4-chlorophenyl)pyridazine, the arylboronic acid, the palladium catalyst, ligand (if separate), and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous solvent system via syringe. For many Suzuki reactions, a mixture of an organic solvent and water is beneficial.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Table: Typical Suzuki Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O9060-85A reliable, general-purpose system.[14]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O10075-95Buchwald-type system, excellent for challenging substrates.[14]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O11050-80Classic catalyst, may require higher temperatures/longer times.[14]

Core Synthetic Methodology II: Buchwald-Hartwig Amination

The formation of a C-N bond is arguably one of the most critical steps in synthesizing ATP-competitive kinase inhibitors. The Buchwald-Hartwig amination allows for the coupling of an aryl halide with a primary or secondary amine, providing direct access to the N-aryl structures that often function as hinge-binders.[3][16][17]

Causality Behind the Method

Similar to the Suzuki reaction, this is a palladium-catalyzed process.[16] The key difference lies in the nucleophile (an amine) and the base used.

  • Catalyst/Ligand System: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands like Josiphos, Xantphos, or those from the Buchwald biarylphosphine family are highly effective.[17][18][19] They promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or K₃PO₄ can be used.[16][18]

G pd0 Pd(0)Ln pd2_add Oxidative Addition (Ar-Pd(II)-Cl) pd0->pd2_add 1 pd2_amine Amine Coordination /Deprotonation pd2_add->pd2_amine 2 product Reductive Elimination (Ar-NR₂) pd2_amine->product 3 product->pd0 Catalyst Regeneration arcl Ar-Cl (Pyridazine) arcl->pd2_add amine R₂NH + Base amine->pd2_amine

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling 3-chloro-6-(4-chlorophenyl)pyridazine with various primary or secondary amines. Caution: This reaction must be performed under a strictly inert atmosphere.

Materials:

  • 3-chloro-6-(4-chlorophenyl)pyridazine (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, LHMDS, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base, palladium pre-catalyst, and ligand to a dry reaction vessel with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and place it on a Schlenk line. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the 3-chloro-6-(4-chlorophenyl)pyridazine and the anhydrous, deoxygenated solvent. Stir for a few minutes, then add the amine via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to afford the desired amino-pyridazine derivative.

  • Characterization: Confirm the structure and purity via NMR and mass spectrometry.

Application in Kinase Inhibitor Design: A Workflow Example

The power of these methodologies lies in their sequential application to build complex molecules with tailored biological activity. A common strategy involves installing a hinge-binding amine via Buchwald-Hartwig amination, followed by a Suzuki coupling to add a group that confers selectivity or targets another region of the active site.

G start 3-Chloro-6-(4-chlorophenyl)pyridazine step1 Step 1: Buchwald-Hartwig + R¹R²NH (Install Hinge Binder) start->step1 intermediate Intermediate: 3-Amino-6-(4-chlorophenyl)pyridazine Derivative step1->intermediate step2 Step 2: Suzuki Coupling + Ar-B(OH)₂ (Install Selectivity Group) intermediate->step2 final Final Kinase Inhibitor step2->final analysis Purification & Characterization (HPLC, NMR, MS) final->analysis bioassay Biological Evaluation (Kinase Assay, Cell Viability) analysis->bioassay

Caption: Synthetic workflow to a target kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

The synthetic accessibility of derivatives from 3-chloro-6-(4-chlorophenyl)pyridazine allows for rapid SAR studies.[10][20][21] By systematically varying the groups introduced at the 3-position, researchers can optimize potency and selectivity.

Table: Hypothetical SAR Data for a Target Kinase (e.g., Abl Kinase)

Compound IDR Group at C3 Position (via Buchwald-Hartwig)Abl Kinase IC₅₀ (nM)Notes
1a -NH₂850Simple amine, modest activity.
1b -NH(Methyl)450Small alkyl group improves potency.
1c -NH(3-methoxyphenyl)75Aryl amine significantly boosts potency, likely forms key interactions.[10]
1d -NH(Piperidine)>1000Bulky aliphatic amine may be sterically disfavored.
1e -NH(4-(morpholino)aniline)15Addition of a soluble group can improve properties and potency.

This data illustrates how the C-N bond-forming reaction is pivotal for discovering potent hinge-binding motifs. Further diversification of the 4-chlorophenyl ring via a second cross-coupling reaction could then be explored to achieve selectivity against other kinases.[10][11]

Conclusion

3-Chloro-6-(4-chlorophenyl)pyridazine is a high-value scaffold for the synthesis of kinase inhibitors. Its strategic functionalization, primarily through robust palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a rapid and efficient route to diverse chemical libraries. The protocols and principles outlined in this guide offer researchers a solid foundation for designing and executing synthetic campaigns aimed at discovering the next generation of targeted therapeutics. By understanding the causality behind the choice of reagents and conditions, scientists can rationally navigate the complexities of medicinal chemistry and accelerate the journey from a starting material to a potent and selective kinase inhibitor.

References

  • Bosc, N., et al. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC - NIH.
  • Stoll, F., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • El-Damasy, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC - NIH.
  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
  • Singh, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.
  • N/A. (n.d.). Which conditions to do Suzuki coupling on a 3 aminoalkyl 6 chloropyridazine and 4 cyanophenylboronic acid. Chemistry Stack Exchange.
  • El-Sayed, M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • El-Sayed, M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PMC - NIH.
  • N/A. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. University of Dundee.
  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
  • Di Mauro, G., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC - NIH.
  • Tangallapalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing - The Royal Society of Chemistry.
  • N/A. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. N/A.
  • Patil, S., & Ayare, P. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • N/A. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • N/A. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.
  • Vitaku, E., & Njardarson, J. T. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH.
  • N/A. (2025). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE | 58059-29-3. ChemicalBook.
  • N/A. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • N/A. (n.d.). 3-Chloro-6-(4-chlorophenyl)pyridazine AldrichCPR. Sigma-Aldrich.
  • N/A. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
  • N/A. (n.d.). Pyridazine,3-chloro-6-(4-chlorophenyl)-. Chemlyte Solutions.
  • Thaimattam, R., et al. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PMC - NIH.
  • N/A. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • Pisani, L., et al. (2017). Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. PubMed.
  • N/A. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • De la Guardia, C., et al. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PMC - PubMed Central.
  • van Veldhoven, J., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application Notes and Protocols for Chlorophenylpyridazines in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in modern agrochemical discovery. Its unique electronic properties and structural versatility allow for the development of compounds with a wide range of biological activities. The strategic incorporation of a chlorophenyl moiety onto this core structure has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties, leading to the discovery of potent herbicides, insecticides, and fungicides.

This guide provides a comprehensive overview of the application of chlorophenylpyridazines in agrochemical research. It moves beyond simple recitation of facts to explain the causality behind experimental design, offering detailed, field-proven protocols for synthesis and bio-evaluation, and grounding key concepts in authoritative scientific literature.

Section 1: Chlorophenylpyridazines as Herbicides

The most prominent herbicidal action of pyridazine derivatives is the inhibition of photosynthesis.[1] These compounds can act as potent inhibitors of the Photosystem II (PSII) complex in the chloroplast thylakoid membrane, disrupting the electron transport chain and leading to rapid plant death.

Application Note: Mechanism of Action and Structure-Activity Relationship (SAR)

Chlorophenylpyridazines designed as herbicides typically function by blocking the QB binding site on the D1 protein within the PSII complex. This disruption halts the flow of electrons from plastoquinone QA to QB, effectively shutting down linear electron transport. The consequences are twofold: cessation of ATP and NADPH production (starvation) and the generation of highly destructive reactive oxygen species (ROS) due to the buildup of excited chlorophyll states, which causes lipid peroxidation and rapid cell death.[1]

The structure-activity relationship (SAR) for these compounds is well-defined. The pyridazine ring acts as the core pharmacophore. The nature and position of the chlorophenyl group are critical for activity. Generally, a chlorine atom on the phenyl ring enhances the binding affinity to the D1 protein. The specific substitution pattern on both the pyridazine and phenyl rings fine-tunes the compound's selectivity towards certain weed species while ensuring crop safety, which is often related to differential rates of metabolism in the crop versus the weed.[2]

Diagram: Herbicidal Mode of Action - PSII Inhibition

PSII_Inhibition cluster_membrane Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) on D1 Protein QA->QB e- CytB6f Cytochrome b6f QB->CytB6f e- ROS Reactive Oxygen Species (ROS) Generation QB->ROS Block leads to Light Light (Photon) Light->P680 Herbicide Chlorophenyl- pyridazine Herbicide Herbicide->QB Binds & Inhibits Death Cell Death ROS->Death

Caption: Inhibition of the Photosystem II electron transport chain by a chlorophenylpyridazine herbicide.

Protocol 1: Synthesis of a Model 3-chloro-6-(4-chlorophenyl)pyridazine

This protocol describes a representative synthesis via a condensation and subsequent chlorination reaction.

Materials:

  • 4-Chlorophenylacetic acid

  • Hydrazine hydrate

  • Maleic anhydride

  • Phosphorus oxychloride (POCl₃)

  • Toluene, Ethanol, Dichloromethane (DCM)

  • Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Condensation to form the Dihydropyridazinone Ring.

    • In a round-bottom flask, dissolve 4-chlorophenylacetic acid (1 eq.) and maleic anhydride (1 eq.) in toluene.

    • Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture and add hydrazine hydrate (1.1 eq.) dropwise.

    • Reflux for an additional 8-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Cool to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to yield the pyridazinone intermediate.

  • Step 2: Chlorination to form the final product.

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reactive.

    • Suspend the dried pyridazinone intermediate (1 eq.) in phosphorus oxychloride (5-10 eq.).

    • Heat the mixture to reflux (approx. 107°C) for 3-5 hours. The reaction should become a clear solution.

    • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated NaOH solution until pH 7-8 is reached.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure 3-chloro-6-(4-chlorophenyl)pyridazine.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: Pre- and Post-Emergence Herbicide Bioassay

This bioassay evaluates the herbicidal efficacy of the synthesized compound on indicator weed and crop species.[3]

Materials:

  • Synthesized chlorophenylpyridazine compound

  • Acetone, Tween-20 (surfactant)

  • Seeds of indicator plants (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed), and Triticum aestivum (wheat))

  • Potting soil, pots (10 cm diameter)

  • Laboratory sprayer calibrated to deliver a set volume

Procedure:

  • Pre-Emergence Assay:

    • Fill pots with soil and sow 10-15 seeds of each indicator species per pot, covering them lightly with soil.

    • Prepare a stock solution of the test compound in acetone. Create a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 mg/L) in water containing 0.5% (v/v) Tween-20. A control with only water and Tween-20 is mandatory.

    • Evenly spray the soil surface of the pots with the respective herbicide solutions using the laboratory sprayer.

    • Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod).

    • After 14-21 days, assess the results by counting the number of emerged, healthy plants and by visual injury rating (0% = no effect, 100% = complete kill). Calculate the Growth Reduction percentage (GR₅₀).

  • Post-Emergence Assay:

    • Sow seeds as described above and allow them to grow until they reach the 2-3 leaf stage.

    • Apply the same series of herbicide solutions directly to the foliage of the seedlings until runoff.

    • Return the pots to the controlled environment.

    • Assess visual injury and plant mortality after 7 and 14 days. Determine the dose required to achieve 50% mortality (LD₅₀).

Section 2: Chlorophenylpyridazines as Insecticides

Chlorophenylpyridazines have been explored as insecticides, often by incorporating the core structure into larger molecules that target specific physiological processes in insects.[4][5] A notable example is their use as scaffolds in diacylhydrazine insecticides, which function as ecdysone agonists.

Application Note: Targeting the Ecdysone Receptor

Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis. Diacylhydrazine-based insecticides, which can incorporate a chlorophenylpyridazine moiety, act as non-steroidal agonists of the ecdysone receptor (EcR).[4] These compounds bind to the receptor, prematurely initiating the molting process. This induced, incomplete molt is lethal to the insect larva, which is unable to properly shed its old cuticle. This mode of action provides excellent selectivity toward insects (especially Lepidoptera) and low toxicity to non-target organisms like mammals, which do not possess an ecdysone receptor.[5]

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of a compound against leaf-eating insect larvae, such as the diamondback moth (Plutella xylostella).[6]

Materials:

  • Synthesized chlorophenylpyridazine compound

  • Acetone, Triton X-100 (surfactant)

  • Cabbage or broccoli leaves

  • Second or third-instar larvae of Plutella xylostella

  • Petri dishes, filter paper

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the test compound and create a dilution series (e.g., 200, 100, 50, 25, 12.5 mg/L) in water containing 0.1% (v/v) Triton X-100. A negative control (water + Triton X-100) is essential.

  • Leaf Treatment:

    • Cut fresh cabbage leaves into discs (approx. 5 cm diameter).

    • Using forceps, dip each leaf disc into a treatment solution for 10-15 seconds, ensuring complete coverage.

    • Allow the leaves to air-dry completely on a wire rack.

  • Insect Exposure:

    • Place one treated, dried leaf disc into a Petri dish lined with moist filter paper (to maintain humidity).

    • Introduce 10-15 healthy larvae into each Petri dish.

    • Seal the dishes with perforated lids to allow for air exchange.

  • Incubation and Assessment:

    • Incubate the Petri dishes at 25 ± 1°C with a 16:8h (L:D) photoperiod.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

    • Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.

    • Use the data to determine the lethal concentration that kills 50% of the test population (LC₅₀).

Section 3: Chlorophenylpyridazines as Fungicides

The heterocyclic nature of the pyridazine ring makes it an excellent component in fungicides. The mechanism of action for these compounds often involves the disruption of vital cellular processes such as respiration or sterol biosynthesis.

Application Note: Mechanism of Action - Respiration Inhibition

Many modern fungicides act by inhibiting cellular respiration in the fungal mitochondria.[7] A key target is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. SDHI fungicides bind to the SDH enzyme, blocking the oxidation of succinate to fumarate.[8] This halts the entire tricarboxylic acid (TCA) cycle and electron transport, depriving the fungal cell of ATP (energy). The result is a potent fungistatic or fungicidal effect, preventing spore germination and mycelial growth.[8] The chlorophenyl group in such molecules is crucial for binding to the active site of the enzyme.

Diagram: Fungicidal Mode of Action - SDH Inhibition

SDHI_Inhibition cluster_mito Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- No_ATP ATP Production Halted SDH->No_ATP Block leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Fungicide Chlorophenyl- pyridazine SDHI Fungicide Fungicide->SDH Binds & Inhibits Growth_Inhibition Fungal Growth Inhibited No_ATP->Growth_Inhibition

Caption: Inhibition of fungal respiration via the Succinate Dehydrogenase (SDH) enzyme.

Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol assesses the direct effect of a compound on the growth of a phytopathogenic fungus on a solid medium.[9]

Materials:

  • Synthesized chlorophenylpyridazine compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of a test fungus (e.g., Fusarium solani, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Medium Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the medium to about 50-55°C in a water bath.

    • Prepare a stock solution of the test compound in DMSO. Add appropriate aliquots of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Ensure the final DMSO concentration does not exceed 0.5% (v/v) in the medium.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only PDA and 0.5% DMSO is crucial.

  • Fungal Inoculation:

    • From the edge of an actively growing 7-day-old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation and Measurement:

    • Seal the plates with paraffin film and incubate them in the dark at 25°C.

    • When the fungal colony in the control plate has reached nearly the full diameter of the plate (typically 3-7 days), measure the colony diameter (in mm) in two perpendicular directions for all plates.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Plot the inhibition percentage against the logarithm of the concentration and determine the effective concentration that inhibits 50% of growth (EC₅₀) using probit analysis.

Section 4: Data Presentation

Quantitative data from bioassays should be summarized for clear comparison. The LC₅₀ (for insecticides), EC₅₀ (for fungicides), and GR₅₀ (for herbicides) values are standard metrics for comparing the potency of different compounds.

Table 1: Example Bioactivity Data for a Hypothetical Chlorophenylpyridazine Compound (CPP-01)

Bioassay TypeTarget OrganismParameterValue (mg/L or µg/mL)95% Confidence Interval
Herbicide (Post-em)Amaranthus retroflexusGR₅₀135.4 mg/L121.2 - 150.1
Herbicide (Post-em)Triticum aestivumGR₅₀> 1000 mg/LN/A
Insecticide (Leaf-Dip)Plutella xylostellaLC₅₀28.9 mg/L24.5 - 33.7
Fungicide (Mycelial)Botrytis cinereaEC₅₀8.2 µg/mL7.1 - 9.4

References

  • Cui, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Molecules. Available at: [Link]

  • ResearchGate. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard drugs. Available at: [Link]

  • Li, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available at: [Link]

  • Chen, C., et al. (2025). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Chinese Chemical Letters. Available at: [Link]

  • Purdue University Extension. Herbicide Mode-of-Action Summary. Available at: [Link]

  • Plant and Soil Sciences eLibrary. The Eight Modes of Action | Herbicide Classification. Available at: [Link]

  • ResearchGate. (2023). Evaluating the safety of herbicide by bioassay techniques: A review. Available at: [Link]

  • Kansas State University Research and Extension. (2017). Herbicide Mode of Action. Available at: [Link]

  • Vinggaard, A. M., et al. (2006). Mechanisms of Action Underlying the Antiandrogenic Effects of the Fungicide Prochloraz. Toxicology and Applied Pharmacology. Available at: [Link]

  • CropLife Australia. (2022). Herbicide Mode of Action Table. Available at: [Link]

  • Oklahoma State University Extension. Understanding Herbicide Mode of Action. Available at: [Link]

  • Liu, C. (2011). Recent Advance and Synthesis on Pesticides of Pyridine Series. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Wang, C., et al. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Molecules. Available at: [Link]

  • Li, J., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Chen, Y., et al. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. Journal of Fungi. Available at: [Link]

  • Penn State Extension. (2022). SDHI Fungicides for Turfgrass Diseases. Available at: [Link]

  • Knez, D., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Bautista-de-León, L. H., et al. (2017). Chlorogenic acid is a fungicide active against phytopathogenic fungi. Pesticide Biochemistry and Physiology. Available at: [Link]

  • ResearchGate. (2015). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. Available at: [Link]

Sources

Analytical methods for 3-Chloro-6-(4-chlorophenyl)pyridazine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Analytical Characterization of 3-Chloro-6-(4-chlorophenyl)pyridazine

Executive Summary

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS 58059-29-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Gabazine (SR-95531) , a potent and selective GABA-A receptor antagonist.[1] Due to its role in pharmaceutical manufacturing, rigorous characterization is required to ensure the absence of regioisomers and hydrolysis byproducts (e.g., pyridazinones) that can compromise downstream yield and biological potency.

This guide provides a validated analytical framework for researchers, focusing on Reverse-Phase HPLC (RP-HPLC) for purity profiling and spectroscopic methods (NMR, MS) for structural confirmation.

Physicochemical Profile

Understanding the physical state of the analyte is the first step in method development. The molecule exhibits low aqueous solubility, necessitating organic co-solvents for sample preparation.

PropertyValue / DescriptionNote
CAS Number 58059-29-3Distinct from the phenyl analog (CAS 20375-65-9)
Formula / MW C₁₀H₆Cl₂N₂ / 225.07 g/mol Distinct Cl₂ isotope pattern expected
Appearance Light brown to brown solidColor varies with purity/oxidation
Melting Point 200–201 °CRecrystallized from Ethanol [1]
LogP (Predicted) ~2.8Moderately lipophilic; retains well on C18
Solubility DMSO, Methanol, AcetonitrilePoor solubility in water

Method 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantitative assay and impurity profiling. Rationale: The presence of two aromatic rings and halogen substituents makes this molecule ideal for Reverse-Phase chromatography (RP-HPLC).[1] A C18 column provides sufficient hydrophobic interaction, while a gradient elution ensures the separation of potential hydrolysis degradants (more polar) and dimer impurities (less polar).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Column Temperature: 35 °C (Controls retention drift).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array (DAD) at 254 nm (primary) and 280 nm.

Mobile Phase System:

  • Solvent A: 0.1% Formic Acid in Water (Buffer optional: 10mM Ammonium Acetate for MS compatibility).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

Time (min)% Solvent BPhase Description
0.030Initial equilibration
8.090Elution of main peak & lipophilic impurities
10.090Wash
10.130Re-equilibration
13.030End of Run
Sample Preparation (SOP)
  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL DMSO (sonicate for 5 mins if necessary).

  • Dilution: Dilute 100 µL of Stock Solution into 900 µL of Acetonitrile/Water (50:50).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to prevent column clogging.

Method 2: Structural Confirmation (NMR & MS)

Objective: Unequivocal structural identification. Expert Insight: The symmetry of the 4-chlorophenyl ring and the distinct pyridazine protons provide a "fingerprint" spectrum.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[1]
  • Key Signals (Predicted/Typical):

    • Pyridazine Ring: Two doublets (

      
       Hz) in the range of 7.8 – 8.2 ppm . The proton adjacent to the chlorine (H4) is typically more shielded than the proton adjacent to the aryl group (H5).
      
    • 4-Chlorophenyl Ring: A characteristic AA'BB' system (two doublets,

      
       Hz) appearing between 7.5 – 8.1 ppm .[1]
      
    • Integration: Ratio of 2:2:2 (Pyridazine : Phenyl-A : Phenyl-B).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Isotope Pattern (Critical Quality Attribute):

    • The molecule contains two chlorine atoms .

    • Look for the characteristic isotopic cluster:

      • m/z 225 (

        
        , 100%)
        
      • m/z 227 (

        
        , ~65%)
        
      • m/z 229 (

        
        , ~10%)
        
    • Note: Absence of this pattern suggests dechlorination or misidentification.

Analytical Workflow & Decision Logic

The following diagram illustrates the validated workflow for characterizing a new batch of 3-Chloro-6-(4-chlorophenyl)pyridazine.

G Start Raw Material Received (CAS 58059-29-3) Solubility Solubility Test (DMSO/ACN) Start->Solubility HPLC RP-HPLC Purity Assay (Method 3.1) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H-NMR & LC-MS (Structural ID) Decision1->NMR Yes Recryst Recrystallization (Ethanol) Decision1->Recryst No Report Generate CoA (Release for Synthesis) NMR->Report Confirmed Reject Reject / Reprocess NMR->Reject Failed ID Recryst->HPLC Retest

Figure 1: Decision tree for the analytical validation of chloropyridazine intermediates.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Extra Peak @ RRT 0.8 Hydrolysis product (Pyridazinone)Check water content in mobile phase or storage conditions. Keep sample dry.
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (30% ACN).
Low Sensitivity Wrong wavelengthPyridazines have sharp absorption bands; ensure detection is at 254 nm.[1]
Missing Cl Isotope Pattern DehalogenationCheck MS source temperature; too high heat can cause in-source fragmentation.[1]

References

  • ChemicalBook. (2025). 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Product Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Chloro-6-(4-chlorophenyl)pyridazine. Retrieved from [1]

  • Favi, G. et al. (2013). Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 3-Chloro-6-(4-chlorophenyl)pyridazine.[1][5][6] National Library of Medicine. Retrieved from

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Halogenated Heterocycles

Halogenated heterocyclic compounds form the structural core of a vast array of molecules critical to modern science, including a significant percentage of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of halogen atoms (F, Cl, Br, I) into a heterocyclic scaffold profoundly influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise identification, quantification, and structural elucidation of these compounds are paramount in research, development, and quality control.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3][4] However, the unique properties of halogens introduce specific challenges and opportunities in MS analysis. Their distinct isotopic patterns and predictable fragmentation behaviors serve as powerful diagnostic tools, but they require a nuanced understanding of mass spectrometric principles to leverage effectively. This guide provides an in-depth exploration of the strategies, ionization techniques, and detailed protocols for the robust analysis of halogenated heterocycles, designed for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles - Decoding Halogen Signatures in Mass Spectra

The key to analyzing halogenated compounds lies in recognizing their unique spectral fingerprints. The natural isotopic abundances of chlorine and bromine are particularly informative.

The Diagnostic Power of Isotopic Patterns

Unlike many other common elements in organic molecules, chlorine and bromine possess multiple stable isotopes with significant natural abundance. This creates a characteristic pattern of peaks for the molecular ion (M) and any halogen-containing fragment ions.

  • Chlorine (Cl): Comprises two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in an M+2 peak that is approximately one-third the intensity of the molecular ion peak (M) for each chlorine atom present.[5]

  • Bromine (Br): Consists of two isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), in nearly equal abundance. This generates an M+2 peak of almost the same intensity as the molecular ion peak (M) for each bromine atom.[5][6][7]

The presence of multiple Cl or Br atoms produces more complex, but highly predictable, patterns (e.g., M+4, M+6 peaks), which can be used to definitively determine the number of these halogen atoms in the molecule.[8]

  • Fluorine (F) and Iodine (I): Both are monoisotopic (¹⁹F and ¹²⁷I). They do not produce characteristic isotopic clusters, making their presence less obvious from the molecular ion region alone. Their identification relies on accurate mass measurement and fragmentation analysis. However, the analysis of fluorine-containing compounds can be challenging due to the high ionization potential of fluorine.[9]

HalogenIsotopesRelative AbundanceCharacteristic Peak Pattern (for one halogen atom)
Chlorine ³⁵Cl, ³⁷Cl~3 : 1M+ peak and an M+2 peak of ~33% relative intensity.
Bromine ⁷⁹Br, ⁸¹Br~1 : 1M+ peak and an M+2 peak of ~98% relative intensity.
Fluorine ¹⁹F100%Single M+ peak. No characteristic isotopic pattern.
Iodine ¹²⁷I100%Single M+ peak. No characteristic isotopic pattern.
Characteristic Fragmentation Pathways

When a halogenated heterocycle is ionized, the resulting molecular ion undergoes fragmentation, providing structural clues. The specific pathway is influenced by the type of halogen, its position on the ring, and the ionization energy.

  • Halogen Radical Loss (α-Cleavage): A primary fragmentation pathway is the homolytic cleavage of the carbon-halogen bond to lose a halogen radical (•X).[5][10] This is particularly common for bromine and iodine due to the weaker C-Br and C-I bonds. The stability of the resulting carbocation influences the prevalence of this pathway.

  • Hydrogen Halide Loss (HX Elimination): The elimination of a neutral hydrogen halide molecule (e.g., HCl, HBr) is another frequent fragmentation event, especially in compounds with available hydrogen atoms on adjacent carbons.[5]

  • Ring Cleavage: The heterocyclic ring itself can fragment. These pathways are often complex but can be diagnostic. For instance, chlorinated pyridines may lose HCl followed by the expulsion of hydrogen cyanide (HCN).[11][12]

Part 2: The Causality of Experimental Choices - Instrumentation & Sample Preparation

The success of any MS analysis is predicated on two critical choices: the ionization method and the sample preparation protocol. The physicochemical properties of the analyte—its volatility, polarity, and thermal stability—dictate the optimal approach.

Selecting the Appropriate Ionization Technique

No single ionization method is universally applicable. The choice is a deliberate one, balancing the need for molecular weight information with the desire for structural data from fragmentation. Ionization techniques are broadly categorized as "hard" (imparting high energy, causing extensive fragmentation) or "soft" (imparting low energy, preserving the molecular ion).[13][14]

G cluster_input Analyte Properties cluster_decision Decision Points cluster_output Recommended Technique Analyte Halogenated Heterocycle Volatility Volatile & Thermally Stable? Analyte->Volatility GCMS GC-MS Volatility->GCMS Yes LCMS LC-MS Volatility->LCMS No Polarity Analyte Polarity? ESI Electrospray Ionization (ESI) - Polar Analytes - Large Molecules Polarity->ESI High APCI Atmos. Pressure Chem. Ionization (APCI) - Medium Polarity - Thermally Stable Polarity->APCI Low to Medium EI Electron Ionization (EI) (Hard Ionization) - Structural Info - Library Matching GCMS->EI CI Chemical Ionization (CI) (Soft Ionization) - Molecular Weight - NCI for Electronegative GCMS->CI LCMS->Polarity

Caption: Decision workflow for ionization technique selection.

Ionization TechniqueAcronymCommon PlatformBest For...Causality (Why Choose This?)
Electron Ionization EIGC-MSVolatile, thermally stable compounds (e.g., chlorinated pyridines, small brominated indoles).[15][16]Provides extensive, reproducible fragmentation patterns ideal for structural elucidation and matching against spectral libraries like NIST.[13][14][17] It is a "hard" ionization technique.
Chemical Ionization CIGC-MSConfirming molecular weight when EI causes excessive fragmentation.A "soft" ionization method that preserves the molecular ion ([M+H]⁺).[14] Negative Chemical Ionization (NCI) is exceptionally sensitive for highly electronegative compounds.
Electrospray Ionization ESILC-MSPolar, non-volatile, and thermally labile compounds (e.g., drug metabolites, large heterocycles).Ideal for analytes already in solution.[18] It is the workhorse for pharmaceutical analysis, especially in metabolism studies where analytes are in biological fluids.[4][19]
Atmospheric Pressure Chemical Ionization APCILC-MSCompounds of moderate polarity and volatility that are not easily ionized by ESI.Ionizes the sample after it has been vaporized, making it suitable for less polar, more volatile molecules than ESI.[20]
Inductively Coupled Plasma ICP-MSICP-MSElemental analysis, particularly for fluorine quantification.Overcomes the challenges of low ionization efficiency for fluorine in other techniques, providing compound-independent response for accurate elemental quantitation.[1][9]
The Critical Role of Sample Preparation

Proper sample preparation is non-negotiable for high-quality MS data.[21] The primary goals are to remove interferences, concentrate the analyte, and ensure compatibility with the chosen ionization source. Interferences like non-volatile salts can suppress the analyte signal, particularly in ESI.[21]

General Guidelines:

  • Purity: Remove non-volatile salts and detergents. If salts are unavoidable, use volatile options like ammonium acetate or ammonium formate.[21]

  • Solvents: Use high-purity solvents (e.g., LC-MS grade). For GC-MS, the sample must be dissolved in a volatile solvent. For LC-MS, the solvent must be compatible with the mobile phase.

  • Vials: Use glass autosampler vials for samples containing organic solvents like acetonitrile or chloroform to prevent leaching of plasticizers.[21]

Incompatible AdditiveMaximum Tolerable Level (ESI)Rationale for Incompatibility
Sodium/Potassium Phosphate< 1 mMNon-volatile; causes severe ion suppression and source contamination.
Tris Buffer< 5 mMNon-volatile; causes signal suppression.
Triton X-100, Tween< 0.01%Non-ionic detergents are notorious for causing extreme ion suppression.
Trifluoroacetic Acid (TFA)< 0.1%Causes significant ion suppression in positive ion mode.

Part 3: Detailed Application Protocols

The following protocols provide step-by-step methodologies for common analytical scenarios involving halogenated heterocycles.

Protocol 1: GC-MS Analysis of Volatile Chlorinated Pyridines in an Organic Matrix

This protocol is designed for the identification and semi-quantitative analysis of thermally stable, volatile halogenated heterocycles.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the sample mixture.
  • Dissolve in 1.0 mL of high-purity ethyl acetate in a glass vial.
  • Vortex until fully dissolved.
  • If necessary, dilute the sample serially to a final concentration of 1-10 µg/mL. High concentrations can saturate the detector.
  • Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap.[21]

2. GC-MS Instrumentation and Parameters:

  • This is a self-validating system; the inclusion of a well-characterized internal standard and the verification of retention times and mass spectra against a known standard or library confirm system performance.
ParameterSettingRationale
GC System Agilent 7890B or equivalentStandard, robust platform for volatile analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of organic compounds.
Injection Volume 1 µLPrevents column overloading and peak distortion.
Inlet Temperature 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Split Ratio 50:1Prevents overloading the column with high-concentration samples. Adjust for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates compounds based on boiling point. The initial hold improves resolution of early-eluting peaks.
MS System Agilent 5977B or equivalentA standard single quadrupole mass detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library searching.[2]
Source Temperature 230 °CReduces contamination and ensures consistent ionization.
Scan Range 40-450 m/zCovers the expected mass range of the analytes and their fragments.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).
  • For each peak, examine the mass spectrum.
  • Identify the molecular ion (M⁺•) peak. Look for an M+2 peak with an intensity of ~33% of the M⁺• peak, which is characteristic of a single chlorine atom.[11][12]
  • Compare the fragmentation pattern to known patterns of chlorinated pyridines (e.g., loss of Cl, loss of HCN).
  • Perform a library search against the NIST/EPA/NIH Mass Spectral Library to confirm the identity.
Protocol 2: LC-MS/MS Analysis of a Brominated Indole Drug Candidate in Human Plasma

This protocol details a targeted, quantitative analysis typical in drug metabolism and pharmacokinetic studies, requiring high sensitivity and selectivity.[19]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw human plasma samples and an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte) on ice.
  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution (e.g., at 100 ng/mL).
  • Add 600 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
  • Load the supernatant from step 4 onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
  • Elute the analyte and IS with 1 mL of methanol into a clean tube.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of 50:50 methanol:water and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Parameters:

  • This protocol is self-validating through the use of an internal standard, which corrects for variations in sample recovery and matrix effects, and the monitoring of specific, pre-determined MRM transitions, which confirms analyte identity.
ParameterSettingRationale
LC System Shimadzu Nexera or equivalentHigh-performance system capable of handling complex gradients.
Column C18 column (e.g., Kinetex 2.6 µm, 50 x 2.1 mm)Reversed-phase column provides excellent retention and separation for moderately polar compounds like brominated indoles.[22]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min.A standard gradient to separate the analyte from matrix components.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
MS System Triple Quadrupole (e.g., LCMS-8060NX)The gold standard for quantitative analysis due to its sensitivity and specificity.[23]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar/ionizable molecules.[23] Indoles typically ionize well in positive mode.
MRM Transitions Analyte: e.g., 274 -> 195; IS: e.g., 279 -> 200Multiple Reaction Monitoring (MRM) provides specificity. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is a characteristic fragment.

3. Data Analysis:

  • Develop a calibration curve by spiking known concentrations of the analyte and a fixed concentration of the IS into blank plasma and running them through the entire procedure.
  • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
  • Use the resulting regression equation to calculate the concentration of the brominated indole in the unknown samples. The recovery should be within 80-120%.[23]

Part 4: Advanced Data Interpretation

Beyond basic identification, modern MS offers sophisticated data analysis strategies.

Isotopic Pattern Deconvolution

The first step in interpreting an unknown spectrum is to scrutinize the molecular ion region. The pattern of isotopic peaks is a powerful filter to confirm the presence and number of Cl or Br atoms.

G Start Analyze Molecular Ion Cluster M2_Check Is M+2 Peak Present? Start->M2_Check M2_Intensity M+2 Intensity vs. M? M2_Check->M2_Intensity Yes No_Halogen No Cl or Br (Check for F or I via accurate mass) M2_Check->No_Halogen No M4_Check Is M+4 Peak Present? M2_Intensity->M4_Check Other One_Cl One Chlorine Atom M2_Intensity->One_Cl ~33% One_Br One Bromine Atom M2_Intensity->One_Br ~100% Two_Cl Two Chlorine Atoms M4_Check->Two_Cl Yes (~10%) One_Cl_One_Br One Cl and One Br M4_Check->One_Cl_One_Br Yes (~33%)

Caption: Isotopic pattern analysis decision tree.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination

HRMS instruments (e.g., Q-TOF, Orbitrap) provide mass measurements with high accuracy (< 5 ppm error).[24] This allows for the calculation of a unique elemental formula for a given ion, which is invaluable for identifying unknown metabolites or degradation products, especially for monoisotopic halogens like fluorine.

Mass Defect Filtering (MDF)

MDF is a powerful data-mining tool for finding related compounds in a complex dataset.[24] Halogens have a significant mass defect (the difference between the exact mass and the integer mass). For example, chlorine has a large negative mass defect. By filtering a full-scan HRMS dataset to only show ions within a specific mass defect range, one can selectively highlight all potential chlorinated compounds, even if they are low in abundance and buried in the chemical noise.[24]

Conclusion

The mass spectrometric analysis of halogenated heterocycles is a field rich with diagnostic potential. By understanding the fundamental principles of isotopic patterns and fragmentation, and by making informed, causality-driven decisions in instrument selection and sample preparation, researchers can unlock detailed structural and quantitative information. The protocols and strategies outlined in this guide provide a robust framework for tackling the analytical challenges posed by these ubiquitous and important molecules, from routine screening with GC-MS to high-sensitivity quantification in complex biological matrices with LC-MS/MS.

References

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available at: [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]

  • Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Journal of Natural Products. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. Available at: [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

  • Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. PMC. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]

  • Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • Mass spectra of fluorocarbons. NIST. Available at: [Link]

  • Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu. Available at: [Link]

  • 2-Chloropyridine. PubChem. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Available at: [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. Available at: [Link]

  • What are the common ionization methods for GC/MS. SCION Instruments. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Pyridine, 2-chloro-. NIST WebBook. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

  • 2-Chloropyridine. National Toxicology Program. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling. PNAS. Available at: [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. Available at: [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. Available at: [Link]

Sources

Application Note: 3-Chloro-6-(4-chlorophenyl)pyridazine as a Modular Scaffold for Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3) is a critical bifunctional heterocyclic building block used in the synthesis of advanced organic semiconductors.[1] Its utility stems from its regioselective reactivity and the high electron affinity of the pyridazine core (


 to 

eV).

This guide details the protocols for utilizing this scaffold to construct Electron Transport Materials (ETMs) and Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs. Unlike symmetric dihalides, this molecule offers a "programmed" synthesis route: the pyridazinyl chloride is significantly more reactive toward oxidative addition and nucleophilic substitution than the phenyl chloride, allowing for sequential, controlled functionalization without protecting groups.

Material Properties & Handling

PropertyValueRelevance to Materials Science
Molecular Weight 225.07 g/mol Low MW allows for vacuum sublimation after functionalization.
Melting Point 200–201 °CHigh thermal stability indicates suitability for device operation.
Electronic Character Electron-Deficient (Acceptor)Pyridazine ring lowers LUMO, facilitating electron injection.
Solubility Low (EtOH, Toluene)Requires dipolar aprotic solvents (DMF, DMSO) for SnAr reactions.
Storage Inert Atmosphere, 2–8°CPrevent hydrolysis of the C-Cl bond over long-term storage.

Handling Precaution: While the parent molecule is stable, palladium catalysts used in its coupling are oxygen-sensitive. All coupling protocols described below must be performed under Argon or Nitrogen using Schlenk line techniques.

Core Protocol: Regioselective Functionalization

Objective: To synthesize an asymmetric Donor-Acceptor-Donor' (D-A-D') system. Mechanism: The C3-Cl bond (adjacent to nitrogen) has a lower bond dissociation energy and is more electrophilic than the C4'-Cl bond on the phenyl ring.

Step 1: C3-Selective Suzuki-Miyaura Coupling

This step attaches the first functional group (Donor A) to the pyridazine core while leaving the phenyl-chloride intact for later use.

Reagents:

  • Scaffold: 3-Chloro-6-(4-chlorophenyl)pyridazine (1.0 eq)[1][2]

  • Boronic Acid: Aryl-boronic acid (e.g., Carbazole-B(OH)2) (1.05 eq)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Degassing: Charge a 3-neck flask with the scaffold, boronic acid, and solvent. Bubble

    
     through the solution for 30 minutes. Critical: Oxygen causes homocoupling of the boronic acid.
    
  • Catalyst Addition: Add Pd(PPh3)4 and base under positive

    
     flow.
    
  • Reaction: Heat to reflux (90–100°C) for 12–18 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2). The starting material spot (

    
    ) should disappear; the mono-coupled product will appear at lower 
    
    
    
    .
  • Workup: Cool to RT. Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. Note: Pyridazine nitrogens interact with silica acidic sites, causing tailing. Add 1% Triethylamine to the eluent to deactivate silica.

Step 2: C4'-Functionalization (Buchwald-Hartwig Amination)

This step utilizes the remaining phenyl-chloride to attach a second donor (Donor B), creating a bipolar material.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Amine: Diphenylamine or Carbazole (1.2 eq)

  • Catalyst:

    
     (2 mol%) + S-Phos (4 mol%)
    
  • Base: NaOtBu (Sodium tert-butoxide) (2.0 eq)

  • Solvent: Anhydrous Xylene

Procedure:

  • Drying: Flame-dry the glassware. Moisture kills the active Pd-Amido species.

  • Mixing: Combine reagents in a glovebox or under strict Schlenk conditions.

  • Reaction: Reflux at 130°C for 24 hours. The high temperature is required to activate the unactivated aryl chloride.

  • Purification: Recrystallization from Toluene/Hexane is preferred over chromatography for high-purity OLED materials to remove trace palladium.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the regioselective synthesis, highlighting the distinct conditions required for each site.

G Start 3-Chloro-6-(4-chlorophenyl) pyridazine Step1 Step 1: C3-Selective Coupling (Suzuki) Start->Step1 Pd(PPh3)4, 90°C Activated Cl Inter Intermediate: 3-Aryl-6-(4-chlorophenyl) pyridazine Step1->Inter Step2 Step 2: C4'-Activation (Buchwald-Hartwig) Inter->Step2 Pd2(dba)3/S-Phos, 130°C Unactivated Cl Final Final Product: D-A-D' OLED Material Step2->Final

Figure 1: Regioselective synthetic route exploiting the reactivity difference between pyridazinyl-Cl and phenyl-Cl.

Application Note: OLED Device Integration

Role: Electron Transport Layer (ETL)

Pyridazine derivatives synthesized from this scaffold possess deep LUMO levels (approx -3.0 eV). This matches well with the work function of common cathodes (LiF/Al), lowering the electron injection barrier.

Device Architecture Protocol: To evaluate the material, fabricate a "hole-only" and "electron-only" device, followed by the full stack:

  • Anode: ITO (Indium Tin Oxide) on glass.

  • Hole Injection: PEDOT:PSS (Spin-coated, 40 nm).

  • Hole Transport: TAPC (Vacuum deposited, 20 nm).

  • Emissive Layer: Host:Guest system (e.g., CBP:Ir(ppy)3).

  • Electron Transport (Test Material): Deposit the Pyridazine Derivative (40 nm) at

    
    .
    
  • Cathode: LiF (1 nm) / Al (100 nm).

Mechanism of Action (TADF)

When coupled with strong donors (e.g., Phenoxazine) via the protocols above, the resulting molecule exhibits Thermally Activated Delayed Fluorescence .[3]

  • HOMO: Localized on the Donor (Phenoxazine).

  • LUMO: Localized on the Acceptor (Pyridazine).

  • Effect: This spatial separation minimizes the singlet-triplet energy gap (

    
    ), allowing reverse intersystem crossing (RISC) and 100% internal quantum efficiency.
    

OLED Cathode Cathode (Al/LiF) Electron Injection ETL ETL: Pyridazine Derivative (High Electron Mobility) ETL->Cathode EML Emissive Layer (Recombination Zone) EML->ETL HTL Hole Transport Layer (TAPC) HTL->EML Anode Anode (ITO) Hole Injection Anode->HTL

Figure 2: OLED Device Stack. The Pyridazine derivative serves as the ETL, facilitating electron transport from the cathode to the emissive layer.

References

  • Gokce, M., et al. (2009).[4] "Synthesis and crystal structure of pyridazine derivatives." Acta Crystallographica Section E, 66, o532.[4]

  • Bousquet, L., et al. (2023). "Derivatives of Pyridazine with Phenoxazine and Acridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence." Materials, 16(3), 1294.

  • Su, S.J., et al. (2008). "Pyridine-containing electron-transport materials for high-efficiency organic light-emitting diodes."[5] Chemistry of Materials, 20(5), 1691-1693.

  • Sigma-Aldrich. "Product Specification: 3-Chloro-6-(4-chlorophenyl)pyridazine."[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific yield-limiting factors encountered during the production of 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3). Our analysis focuses on the two primary synthetic pathways: Deoxychlorination (Standard Industrial Route) and Suzuki Cross-Coupling (Convergent Route).[1]

Part 1: Diagnostic & Strategy Selection

Before troubleshooting, confirm your synthetic pathway.[1] The majority of yield issues stem from the Deoxychlorination step using Phosphorus Oxychloride (


).[1]
Workflow Visualization

The following diagram outlines the critical decision points and failure modes for the synthesis.

Synthesis_Workflow Start Start: Choose Route RouteA Route A: Deoxychlorination (Precursor: Pyridazinone) Start->RouteA RouteB Route B: Suzuki Coupling (Precursor: 3,6-Dichloropyridazine) Start->RouteB StepA1 Reaction: POCl3 Reflux RouteA->StepA1 StepB1 Reaction: Pd-Catalyzed Coupling RouteB->StepB1 IssueA1 Critical Failure: Black Tar / Polymerization StepA1->IssueA1 Overheating/Wet Reagents StepA2 Workup: Quenching StepA1->StepA2 Controlled Temp IssueA2 Critical Failure: Hydrolysis (Product Reversion) StepA2->IssueA2 Acidic Aqueous Phase Success High Yield (>85%) White/Off-White Solid StepA2->Success pH Control IssueB1 Critical Failure: Bis-substitution (Over-reaction) StepB1->IssueB1 Stoichiometry Error StepB1->Success Optimized Cat/Ligand

Caption: Decision tree highlighting critical failure points (Red) in the two primary synthetic routes.

Part 2: Route A - Deoxychlorination (The Method)[1]

This is the most common route but is prone to "yield collapse" during workup.[1] Reaction: 6-(4-chlorophenyl)pyridazin-3(2H)-one +




Product.[1]
The Protocol (High-Integrity Method)

Do not simply reflux and dump into ice.[1] This standard practice causes local acidification that hydrolyzes the labile C-Cl bond back to the starting material.[1]

Optimized Steps:

  • Drying: Dry the pyridazinone precursor in a vacuum oven at 60°C overnight. Moisture reacts with

    
     to form Phosphoric Acid (
    
    
    
    ), which catalyzes tar formation.[1]
  • Stoichiometry: Use

    
     (5–10 equiv.) as both reagent and solvent.[1][2][3][4][5]
    
  • Catalysis (Optional but Recommended): Add catalytic

    
     (0.5 equiv.) or Dimethylaniline to accelerate the reaction and lower the required temperature [1].
    
  • Reaction: Heat to 80–90°C. Avoid reflux (106°C) unless necessary. Monitor by TLC.[1][3][5]

  • Critical Workup Step (The Yield Saver):

    • Evaporate excess

      
       under reduced pressure before adding water. This removes the source of massive acid generation.[1]
      
    • Dissolve the residue in dry Dichloromethane (DCM) or Chloroform.[1]

    • Pour the organic solution into ice-cold Saturated

      
       . This buffers the solution immediately, preventing acid hydrolysis [2].[1]
      
Troubleshooting Guide (FAQ)

Q: Why did my reaction turn into a black tar? A: This is "charring" caused by uncontrolled exotherms or wet reagents.[1]

  • Mechanism:

    
     + 
    
    
    
    
    
    
    
    + Heat.[1] High localized heat + acid causes polymerization of the heterocyclic ring.[1]
  • Fix: Ensure the starting material is bone-dry.[1] Reduce temperature to 80°C and extend time rather than refluxing at 106°C.

Q: TLC showed conversion, but I recovered starting material after workup. Why? A: You suffered Acidic Hydrolysis .[1]

  • Mechanism: The 3-chloro position on pyridazines is reactive.[1][2][6] If you quench

    
     directly into water, you generate a highly acidic solution (
    
    
    
    ).[1] Under these conditions, water attacks the C-Cl bond, reverting it to the C-OH (pyridazinone) form.[1]
  • Fix: You must remove excess

    
     via rotary evaporation first, then quench into a basic buffer (
    
    
    
    ), keeping pH > 7.[1]

Q: Can I use Thionyl Chloride (


) instead? 
A:  Generally, No .[1]
  • Reasoning:

    
     is less reactive for deoxychlorination of pyridazinones compared to 
    
    
    
    .[1] It often requires DMF catalysis (Vilsmeier-Haack conditions) and yields are typically lower (40-50%) compared to
    
    
    (80-90%) [3].[1]

Part 3: Route B - Suzuki Coupling (The Alternative)[1]

Use this route if you lack the pyridazinone precursor but have access to 3,6-dichloropyridazine.[1] Reaction: 3,6-Dichloropyridazine + 4-Chlorophenylboronic acid


 Product.
The Protocol (Regioselectivity Focus)

The challenge here is preventing the bis-coupling (reacting at both chlorines).

Optimized Steps:

  • Stoichiometry: Use a excess of 3,6-dichloropyridazine (1.5 to 2.0 equiv.)[1][5] relative to the boronic acid.[1][6][7] This statistical bias favors mono-substitution.[1]

  • Catalyst:

    
     (3-5 mol%) is standard.[1]
    
  • Base/Solvent:

    
     (2M aq) / Toluene:Ethanol (2:1).[1]
    
  • Temperature: 80°C.

Troubleshooting Guide (FAQ)

Q: I am getting a mixture of mono- and bis-substituted products. A: This is a kinetic issue.

  • Fix: Add the boronic acid solution dropwise to the dichloropyridazine solution over 1 hour. This keeps the concentration of the boronic acid low relative to the dichloro-substrate, statistically favoring the mono-product [4].[1]

Q: My reaction stalls at 50% conversion. A: Likely catalyst deactivation (Palladium Black formation).

  • Fix: Ensure thorough degassing of solvents (sparge with Argon for 20 mins).[1] Oxygen kills the active Pd(0) species.[1]

Part 4: Comparative Data & Yield Expectations

FeatureRoute A (

)
Route B (Suzuki)
Typical Yield 85 - 92% (Optimized)50 - 65%
Purity Profile High (>98% after wash)Moderate (requires column chromatography)
Primary Risk Safety (Exotherm), HydrolysisSelectivity (Bis-coupling)
Scalability Excellent (Industrial Standard)Moderate (Catalyst cost)
Cost LowHigh (Pd catalyst)

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. Link[1]

  • ResearchGate. (2014).[1] Discussion: How should I proceed in Chlorination using POCl3? (Detailed workup protocols for preventing hydrolysis). Link

  • National Institutes of Health (NIH). (2008).[1] Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling. (Comparison of coupling efficiencies). Link

  • Thieme Connect. (2002).[1] Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. (Details on mono-substitution kinetics). Link

Disclaimer: All protocols involve hazardous chemicals (


, Chlorinated solvents).[1] Perform all work in a functioning fume hood with appropriate PPE.

Sources

Optimizing Suzuki coupling conditions for chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Chloropyridazines

Executive Summary: The Pyridazine Paradox

Chloropyridazines present a unique dichotomy in palladium-catalyzed cross-coupling. As electron-deficient 1,2-diazines, their C-Cl bonds are highly activated for oxidative addition, theoretically making them excellent electrophiles.[1][2] However, this same electron deficiency makes them susceptible to nucleophilic attack (hydrolysis) by aqueous bases, while the proximal nitrogen atoms can chelate palladium, leading to catalyst deactivation (poisoning).[1][2]

This guide moves beyond "standard" conditions to address the specific electronic and steric requirements of chloropyridazine coupling.

Part 1: Critical Parameter Optimization (Q&A)

Q1: My reaction turns black immediately, and I see no conversion. Is my catalyst dead?

Diagnosis: Likely catalyst poisoning or rapid precipitation of Pd-black due to unstable ligation. Technical Insight: Pyridazine nitrogens are excellent


-donors.[1] In the absence of sterically bulky ligands, the substrate displaces the phosphine ligands on the Palladium, forming a stable, inactive [Pd(substrate)2Cl2] complex (the "pyridine problem").[2]
Solution: 
  • Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich Buchwald dialkylbiaryl phosphines.[1][2]

    • Recommendation: XPhos or SPhos .[1][3][4] The steric bulk prevents the pyridazine nitrogen from coordinating to the Pd center, while the electron-rich nature accelerates oxidative addition.[2]

  • Use Precatalysts: Avoid Pd2(dba)3 or Pd(OAc)2 which require in-situ reduction and ligation. Use XPhos Pd G4 or SPhos Pd G3 .[1] These ensure a 1:1 Pd:Ligand ratio and rapid generation of the active monoligated Pd(0) species.

Q2: The starting material is disappearing, but I’m isolating a pyridazinone (hydrolysis product) instead of the biaryl. Why?

Diagnosis: Nucleophilic aromatic substitution (


) by the hydroxide ion.
Technical Insight:  The 1,2-diazine core is so electron-deficient that hydroxide ions (from aqueous bases like Na2CO3 or K2CO3) can attack the C-Cl bond directly, displacing the chloride before the palladium can insert.[2]
Solution: 
  • Eliminate Water: Switch to an anhydrous system.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1][2]

    • Base: Anhydrous K3PO4 (finely ground) or Cs2CO3 .

  • Mechanism Change: In anhydrous conditions, the base acts solely to activate the boronic acid (forming the boronate species) without providing a high concentration of nucleophilic OH- ions.

Q3: I see significant protodeboronation (formation of Ar-H) of my boronic acid.

Diagnosis: The transmetallation step is too slow relative to the hydrolysis of the boronic acid. Technical Insight: Electron-deficient or heteroaryl boronic acids are notoriously unstable in basic media. If the catalytic cycle stalls (e.g., slow oxidative addition), the boronic acid decomposes.[1][2] Solution:

  • Ligand Choice: Use XPhos .[1][4] It creates a large "pocket" around the Pd center that accelerates transmetallation.

  • Boronate Source: Switch from boronic acids to MIDA boronates or Potassium Trifluoroborates (BF3K) . These release the active boronic acid slowly, maintaining a low steady-state concentration that favors coupling over decomposition.[1][2]

  • Catalyst Loading: Increase Pd loading to 2-5 mol% to accelerate the cycle consumption of the boronic acid.

Part 2: Decision Logic & Workflows

Workflow 1: Optimization Logic Tree

This diagram outlines the logical progression for screening conditions based on observed failure modes.

SuzukiOptimization Start Start: Standard Screen (Pd(dppf)Cl2, Na2CO3, Dioxane/H2O) Check Analyze Outcome Start->Check Success High Yield (>80%) Check->Success Works Fail1 SM Consumed Hydrolysis Product (Pyridazinone) Check->Fail1 Hydrolysis Fail2 No Reaction SM Recovered Check->Fail2 Stalled Fail3 Protodeboronation (Ar-H observed) Check->Fail3 De-borylation Sol1 Switch to Anhydrous Base: K3PO4 Solvent: Dioxane Fail1->Sol1 Sol1->Check Retest Sol2 Catalyst Poisoning? Switch to XPhos Pd G4 or SPhos Pd G3 Fail2->Sol2 Sol2->Check Retest Sol3 Switch Boron Source Use MIDA Boronate or BF3K Increase Catalyst Loading Fail3->Sol3 Sol3->Check Retest

Caption: Logical decision tree for optimizing chloropyridazine coupling based on specific reaction failure modes.

Part 3: Master Protocols

Protocol A: The "Robust" Screen (Recommended Starting Point)

Use this for standard chloropyridazines with stable aryl boronic acids.

ComponentReagentEquiv/Conc.Notes
Substrate Chloropyridazine1.0 equiv
Coupling Partner Aryl Boronic Acid1.5 equivExcess compensates for deboronation.[1][2]
Catalyst Pd(dppf)Cl2·DCM 3-5 mol%Robust, resists oxidation.[1][2]
Base K2CO3 (2M aq)3.0 equivStandard activation.
Solvent 1,4-Dioxane0.2 MHigh boiling point, good solubility.[1][2]
Temp/Time 90°C2-12 hMonitor by LCMS.[1]
Protocol B: The "Challenging" Substrate (Anhydrous/Active)

Use this for hydrolytically unstable chloropyridazines or hindered couplings.

  • Preparation: Dry a reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under Argon flow.

  • Solids: Add Chloropyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and Anhydrous K3PO4 (3.0 equiv, finely ground).

  • Catalyst: Add XPhos Pd G4 (2-4 mol%).

    • Why? The G4 precatalyst activates at low temperatures and protects the Pd from nitrogen coordination.

  • Solvent: Add anhydrous 1,4-Dioxane (sparged with Argon for 15 mins).

  • Reaction: Seal cap. Heat to 80-100°C.[1]

  • Workup: Dilute with EtOAc, wash with water (x2) to remove phosphate salts. Dry over MgSO4.[1]

Part 4: Comparative Data: Ligand Performance

The following table summarizes the performance of various ligand classes specifically for electron-deficient heterocycles (chloropyridazines).

Ligand ClassExampleReactivityStabilityRecommendation
Triarylphosphines PPh3LowHighAvoid. Prone to poisoning by pyridazine N.
Bidentate dppfMediumHighGood Start. Large bite angle helps, but can still fail.[1][2]
Dialkylbiaryl XPhos Very High HighGold Standard. Steric bulk prevents poisoning; e-richness drives OA.[1]
Dialkylbiaryl SPhosHighMediumExcellent for aryl chlorides; good alternative to XPhos.[1]
Trialkylphosphines P(tBu)3HighLowGood reactivity but air-sensitive and pyrophoric.

Part 5: Mechanistic Visualization

Understanding the competition between the desired pathway and the hydrolysis side-reaction is critical.

ReactionPathways Substrate Chloropyridazine OA_Complex Oxidative Addition Complex (Pd-II) Substrate->OA_Complex + Pd(0) Hydrolysis Pyridazinone (Dead End) Substrate->Hydrolysis + OH- (aq) (SNAr) Pd0 Pd(0)-Ligand Poison Inactive Complex [Pd(N-pyr)2] Pd0->Poison + Substrate N-coord (If Ligand not bulky) Transmetal Transmetallation OA_Complex->Transmetal + Ar-B(OH)2 Product Biaryl Product Transmetal->Product Reductive Elim.

Caption: Competitive pathways in chloropyridazine coupling: Desired cycle (Green) vs. Hydrolysis and Poisoning (Red/Grey).

References

  • Lennon, I. C., et al. "The Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[1][2] Organic Process Research & Development, 2014.[1][2] Link

  • Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Aryl Chlorides."[1][2] Journal of the American Chemical Society, 2007.[1][2] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[1][2] Journal of the American Chemical Society, 2010.[1][2] Link

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Practical Aspects."[1][2] Sigma-Aldrich Technical Guides. Link

  • BenchChem. "Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines." BenchChem Technical Guides, 2025. Link

Sources

Technical Support Guide: Synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the critical failure modes in the synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine , a scaffold essential for CB1 receptor antagonists. The synthesis generally follows a three-stage sequence: Friedel-Crafts acylation, hydrazine cyclization/oxidation, and nucleophilic chlorination.

Our technical data indicates that 60% of yield losses occur due to two specific bottlenecks:

  • Regioisomeric contamination during the initial acylation.

  • Incomplete chlorination/dimerization during the POCl₃ step.

Module 1: The Friedel-Crafts Acylation

Step: Reaction of Chlorobenzene + Succinic Anhydride


 3-(4-chlorobenzoyl)propionic acid.
Critical Issue: Ortho- vs. Para- Regioselectivity

User Query: "I am seeing a persistent 5-8% impurity that tracks through to the final step. Recrystallization isn't removing it."

Technical Insight: The Friedel-Crafts acylation of chlorobenzene is para-directing due to sterics, but the ortho-isomer (2-chlorobenzoyl derivative) is a thermodynamic inevitability (typically 5-10%). If not removed here, it cyclizes to form the ortho-phenyl pyridazine analogue, which is nearly impossible to separate from the final product by standard crystallization.[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Temperature Maintain < 40°C initially, then mild heat.High temperatures (>60°C) increase the energy available for the sterically hindered ortho attack.
Solvent Nitrobenzene or DCM (vs. neat).[1]Running "neat" (chlorobenzene as solvent) often increases ortho content due to concentration effects.[1]
Purification pH-Swing Precipitation. The acid intermediate is soluble in aqueous base (NaHCO₃). The non-acidic impurities (oligomers) are not.[1] The ortho-isomer is more soluble in organic mother liquors.
Visualizing the Isomer Pathway

FriedelCrafts Start Chlorobenzene + Succinic Anhydride Ortho Ortho-Isomer (Impurity) Start->Ortho Minor Path (High Temp) Para Para-Isomer (Target Intermediate) Start->Para Major Path (Steric Control) Cyclization Cyclization w/ Hydrazine Ortho->Cyclization FinalImp Ortho-Pyridazine (Hard to Remove) Cyclization->FinalImp Co-crystallizes

Figure 1: Divergence of ortho/para isomers.[1] The ortho-impurity, if generated, often persists through the hydrazine cyclization step.[1]

Module 2: Dehydrogenation (The "Hidden" Failure)

Step: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one


 6-(4-chlorophenyl)pyridazin-3(2H)-one.
FAQ: "Why is my chlorination yield low?"

Answer: You likely failed to fully aromatize the ring before adding POCl₃.

Mechanism: The reaction with hydrazine initially yields the 4,5-dihydro species. This is not aromatic. If you subject the dihydro species to POCl₃, you trigger messy side reactions (tarring) rather than clean chlorination.[1]

Validation Protocol:

  • Check UV/TLC: The fully aromatic pyridazinone absorbs at a different wavelength than the dihydro precursor.

  • Oxidant: Ensure you used a dehydrogenation agent (e.g., Sodium 3-nitrobenzenesulfonate or Br₂/AcOH) to drive the reaction to the aromatic pyridazinone.

Module 3: The Chlorination (POCl₃)

Step: 6-(4-chlorophenyl)pyridazin-3(2H)-one


 3-Chloro-6-(4-chlorophenyl)pyridazine.
Critical Issue: The "Black Tar" & Dimerization

User Query: "My reaction mixture turned black and viscous. LCMS shows a mass corresponding to a dimer."

Technical Insight: This is the most sensitive step. The reaction proceeds via a Vilsmeier-Haack type mechanism .

  • Phosphorylation: The carbonyl oxygen attacks POCl₃ to form a dichlorophosphoryl intermediate.

  • Nucleophilic Attack: Chloride (Cl⁻) attacks the C3 position, displacing the phosphate leaving group.[1]

Side Reaction: Pseudodimer Formation If the reaction temperature is ramped too quickly, the phosphorylated intermediate can be attacked by unreacted starting material (nucleophilic nitrogen) instead of chloride.[1] This links two rings together, forming a dimer that ruins yield.[1]

Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Hydrolysis Product reverts to starting material (SM) during workup.Quenching POCl₃ generates HCl and heat. If pH is not controlled, the Cl-group hydrolyzes.Quench into ice-cold ammonia or buffered water. Keep T < 10°C during quench.
Dimerization High MW impurities; low yield.Stoichiometric Imbalance. Not enough POCl₃ or rapid heating.Use excess POCl₃ (3-5 eq) . Add base (e.g., Pyridine) to catalyze phosphorylation at lower temps.[1][2]
Incomplete Rxn SM remains despite reflux.Poor solubility of the pyridazinone.Ensure the SM is dry.[3] Water destroys POCl₃, effectively lowering stoichiometry.[1]
Visualizing the Chlorination Failure Modes

Chlorination SM Pyridazinone (Starting Material) Inter Phosphorylated Intermediate SM->Inter + POCl3 (Activation) Product 3-Chloro-Product (Target) Inter->Product + Cl- (Substitution) Dimer N-P-O Dimer (Side Product) Inter->Dimer + Unreacted SM (Low POCl3 excess) Hydrolysis Reversion to SM Product->Hydrolysis Acidic Quench (High Temp) Hydrolysis->SM

Figure 2: The chlorination cycle.[1] Note that 'Dimer' formation competes with product formation if POCl₃ concentration is locally low.

Summary of Specifications

PropertyTarget SpecificationDetection Method
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 98.5%a/a% @ 254 nm
Ortho-Isomer < 0.5%GC/HPLC (Critical Control Point)
Moisture < 0.5%KF (Critical for POCl₃ step)

References

  • Synthesis of Rimonabant & Intermediates

    • Title: An Improved Synthesis of Rimonabant: Anti-Obesity Drug.[4]

    • Source: Organic Process Research & Development (2007).[1][4]

    • Context: Defines the core route and optimization of the acid intermedi
    • URL:[Link]

  • Friedel-Crafts Regioselectivity

    • Title: The Friedel-Crafts acylation of aromatic halogen derivatives.[3][5][6]

    • Source: Journal of the Chemical Society C (RSC).[6]

    • Context: Establishes the thermodynamic ratio of ortho/para isomers in chlorobenzene acyl
    • URL:[Link][1]

  • POCl₃ Chlorination Mechanism

    • Title: POCl3 chlorination of 4-quinazolones (Mechanistic Analogue).
    • Source: Journal of Organic Chemistry (2011).[1][2][7]

    • Context: Detailed kinetic analysis of phosphorylation vs.
    • URL:[Link][1]

  • Large Scale Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules (2016).[1]

    • Context: Protocols for managing exotherms and stoichiometry in POCl3 reactions.
    • URL:[Link][1]

Sources

Stability issues and proper storage of 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 58059-29-3 | Molecular Formula: C₁₀H₆Cl₂N₂ | MW: 225.07 g/mol [1]

Module 1: Critical Storage & Handling Protocols

The Stability Paradox

As a researcher, you must understand the chemical duality of 3-Chloro-6-(4-chlorophenyl)pyridazine. It is designed as a scaffold for nucleophilic aromatic substitution (SₙAr) . The chlorine atom at the 3-position is electronically activated by the adjacent nitrogen atoms, making it an excellent leaving group.

The Risk: The very reactivity that makes this compound useful for synthesis (e.g., creating GABA-A antagonists or agrochemicals) makes it inherently unstable if stored improperly. It "wants" to react with nucleophiles—including water (hydrolysis) and alcohols (solvolysis).

Storage Decision Matrix

Do not treat this simply as a "store at 4°C" solid. Follow this logic gate to ensure integrity:

StorageLogic Start Compound Receipt Inspect Visual Inspection (Color/Clumping) Start->Inspect Status Is the seal compromised? Inspect->Status ShortTerm Active Use (<1 Month) Store at 2-8°C Status->ShortTerm No (Sealed) Action_Dry CRITICAL: Desiccate (Silica/CaSO4) Status->Action_Dry Yes (or Unknown) LongTerm Long-Term Storage (>1 Month) Store at -20°C Solvent Do NOT store in solution (DMSO/MeOH) LongTerm->Solvent Warning ShortTerm->Solvent Warning Action_Gas Purge Headspace (Argon/Nitrogen) Action_Dry->Action_Gas Action_Gas->LongTerm

Figure 1: Decision matrix for preserving the electrophilic integrity of the pyridazine ring.

Protocol 1: Handling Hygroscopicity

Issue: The pyridazine ring nitrogen atoms can hydrogen bond with atmospheric water, creating a micro-environment on the crystal surface that promotes hydrolysis of the C3-Chlorine. Solution:

  • Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Inert Atmosphere: If you plan to store the remaining solid for >3 months, purge the vial headspace with Argon or Nitrogen before resealing. Parafilm is insufficient for moisture exclusion; use electrical tape or a secondary desiccant jar.

Module 2: Stability & Degradation Mechanisms

The Primary Degradation Pathway: Hydrolysis

The most common impurity found in aged samples is 6-(4-chlorophenyl)-3(2H)-pyridazinone . This occurs when water acts as a nucleophile, displacing the chlorine at the 3-position. This reaction is accelerated by:

  • Acidic conditions: Protonation of the ring nitrogen (N2) increases the electrophilicity of C3.

  • Basic conditions: Hydroxide is a stronger nucleophile than water.

  • Protophilic Solvents: DMSO is particularly dangerous for storage because it is hygroscopic. "Wet" DMSO will facilitate the conversion of your starting material into the pyridazinone analog over time.

Degradation Reactant 3-Chloro-6-(4-Cl-Ph)-pyridazine (Active Scaffold) TS Meisenheimer-like Complex Reactant->TS + Nucleophile Water H₂O / OH⁻ (Moisture) Water->TS Product 6-(4-Cl-Ph)-3(2H)-pyridazinone (Inactive Impurity) TS->Product Elimination Byproduct HCl TS->Byproduct

Figure 2: The SₙAr hydrolysis mechanism. Note that the 3-Cl position is the specific failure point.

Module 3: Troubleshooting & QC Guide

Common Issues & Solutions
SymptomProbable CauseTechnical DiagnosisCorrective Action
Material turns yellow/orange Surface Oxidation or HydrolysisPyridazinones often exhibit bathochromic shifts (yellowing) compared to the chloropyridazine precursor.Check purity via LC-MS. If purity >95%, recrystallize from Ethanol/Water.[2]
LC-MS shows Mass +16 Oxidation (N-oxide)Formation of Pyridazine N-oxide. Rare, usually requires strong oxidants (mCPBA).Unlikely in storage. Check if an oxidizing solvent was used.
LC-MS shows Mass -18 Hydrolysis (M-Cl + OH)Conversion to Pyridazinone (Mass ~206.6 vs 225.0). Most Common. Discard. Hydrolysis products are difficult to separate from the parent without significant loss.
Low Yield in SₙAr Reaction Wet Solvent / CompetitionWater in the solvent competed with your amine/alkoxide nucleophile.Dry all solvents (DMF, DMSO) over molecular sieves (3Å or 4Å) for 24h before use.
Protocol 2: Self-Validating Purity Check (HPLC)

Do not rely solely on NMR, as the proton shifts between the chloropyridazine and the pyridazinone are subtle.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Validation Criteria:

  • Retention Time: The 3-Chloro parent is less polar than the hydrolysis product.

    • Hydrolysis Product (Pyridazinone): Elutes earlier (more polar).

    • Target (3-Cl-pyridazine): Elutes later.

  • Peak Shape: Tailing often indicates the presence of the pyridazinone tautomer (lactam-lactim equilibrium).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solutions at -20°C? A: Not recommended. DMSO is highly hygroscopic and has a freezing point of 19°C. At -20°C, it freezes, but repeated freeze-thaw cycles introduce atmospheric water into the DMSO. This water will slowly hydrolyze the C3-Cl bond.

  • Better Alternative: Prepare fresh solutions. If you must store stocks, use Anhydrous Ethanol (stored at -20°C) or Acetonitrile , as they are easier to keep dry and less prone to promoting nucleophilic attack during thaw cycles.

Q: Is this compound light sensitive? A: Moderately. While not as sensitive as iodinated compounds, halogenated heterocycles can undergo photolytic dehalogenation over long periods. Store in amber vials or wrap clear vials in aluminum foil.

Q: I see two spots on my TLC. Which is my compound? A: Run a co-spot with the starting material.

  • 3-Chloro-6-(4-chlorophenyl)pyridazine: Higher R_f (Less polar).

  • Hydrolysis Impurity: Lower R_f (More polar due to the -OH/C=O group).

  • Visualizer: Both should be UV active. Iodine stain may show the hydrolysis product more intensely due to H-bonding capability.

References

  • Sigma-Aldrich. (n.d.). 3-Chloro-6-phenylpyridazine Safety Data Sheet (SDS).[3][4]Link(Note: Reference for general chloropyridazine handling/safety).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24861053 (3-Chloro-6-phenylpyridazine).Link

  • Coelho, A., et al. (2004). Reactivity of 3-chloropyridazines in palladium-catalyzed cross-coupling reactions. Tetrahedron. (General reference for C3-Cl reactivity).
  • ChemicalBook. (2025). 3-Chloro-6-(4-chlorophenyl)pyridazine Product Properties.Link

Sources

Technical Support Center: Palladium Remediation in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Removal of Residual Palladium (Pd) from Reaction Mixtures Compliance Standard: ICH Q3D (Class 2B Elemental Impurity)

Diagnostic Hub: Strategy Selection

Before initiating a remediation protocol, you must characterize the nature of your residual palladium. The choice of method depends heavily on whether the Pd is homogeneous (soluble Pd(II) complexes) or heterogeneous (colloidal Pd(0) nanoparticles).

Decision Matrix: Selecting the Right Remediation Path

Pd_Removal_Strategy Start Analyze Reaction Mixture (Post-Workup) State What is the dominant Pd species? Start->State Pd0 Pd(0) / Colloidal (Black particulates/Haze) State->Pd0 Insoluble PdII Pd(II) Soluble Complex (Homogeneous) State->PdII Soluble Filtration Celite Filtration (0.45 µm) Pd0->Filtration Primary Step Scavenger Functionalized Silica Scavenging (Module 1) PdII->Scavenger High Selectivity Required Carbon Activated Carbon Adsorption (Module 2) PdII->Carbon Low Cost / Robust API Filtration->Carbon If Pd remains Result ICP-MS Analysis (< 10 ppm?) Scavenger->Result Carbon->Result

Figure 1: Strategic decision tree for selecting a palladium removal method based on oxidation state and solubility.

Module 1: Functionalized Silica Scavengers (The Gold Standard)

Context: Functionalized silica scavengers (e.g., SiliaMetS®, QuadraPure®) are the preferred method for pharmaceutical intermediates due to their high selectivity. Unlike activated carbon, they chemically bind Pd via chelation, minimizing API yield loss [1].

Scavenger Selection Guide

Different functional groups target specific Pd species.[1] Use the table below to select the correct scavenger.

Scavenger FunctionalityBest ForMechanismNotes
Thiol (Si-SH) Pd(II), Pd(0)Soft-Soft interactionThe "Universal" scavenger. Best starting point.
Thiourea Pd(II) (OAc, Cl)ChelationExcellent for electrophilic Pd species.
DMT (Dimercaptotriazine) Pd(0) ColloidsHigh affinity chelationEffective when Thiol fails on black particulates.
TAAcOH (Triamine) Pd(II)Ionic/ChelationGood for cationic Pd species.
Standard Operating Procedure: Batch Mode Scavenging

Objective: Reduce Pd concentration from >500 ppm to <10 ppm.

  • Dissolution: Dissolve the crude product in a solvent compatible with the scavenger (THF, MeOH, EtOAc, DMF). Avoid solvents that compete for the metal (e.g., amines, pyridine).

  • Loading: Add 4–10 equivalents of scavenger (relative to the residual Pd content, not the catalyst loading).

    • Tip: If Pd content is unknown, start with 5-10% w/w relative to the crude product.

  • Incubation: Stir at 20–50°C for 1–4 hours.

    • Note: Higher temperatures increase scavenging kinetics but may degrade sensitive APIs.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a sintered glass frit.

  • Wash: Wash the filter cake with clean solvent to recover any entrained API.

  • Analysis: Evaporate a small aliquot and analyze via ICP-MS.

Workflow Visualization

Scavenger_Workflow Step1 1. Dissolve Crude (THF/MeOH) Step2 2. Add Scavenger (5-10% w/w) Step1->Step2 Step3 3. Agitate (4h @ 40°C) Step2->Step3 Step4 4. Filter (Remove Silica) Step3->Step4 Step5 5. ICP-MS Check Step4->Step5

Figure 2: Step-by-step batch scavenging protocol for functionalized silica.

Module 2: Activated Carbon Treatment

Context: Activated carbon is cost-effective but non-selective. It functions via physisorption within its pores. It is best used when the API is robust and yield loss (<10%) is acceptable [2].

Critical Considerations
  • Carbon Type: Not all carbon is equal.[2] Darco® KB-B and Nuchar® AquaGuard are industry standards for metal removal.

  • Yield Loss: Carbon will adsorb organic molecules. Always test a small aliquot first to measure API recovery.

Protocol: Carbon Treatment
  • Dissolve crude material in a polar solvent (EtOH or MeOH preferred).

  • Add activated carbon (10–20% w/w relative to crude).

  • Crucial Step: Add a filter aid (Celite® or Diatomaceous earth) to the mixture to prevent fine carbon particles from clogging the filter later.

  • Stir for 1–2 hours at room temperature.

  • Filter through a pre-packed Celite pad.

  • Wash the pad extensively to recover adsorbed API.

Troubleshooting & FAQs

Q: The filtrate is clear/colorless, but ICP-MS still shows high Pd levels. Why?

A: Color is not a reliable indicator of purity. Many Pd(II) complexes are yellow/orange, but some, especially those bound to high-affinity ligands (like phosphines), can be pale or colorless in solution at 50–100 ppm. Always rely on quantitative data (ICP-OES/MS) rather than visual inspection.

Q: I am observing significant yield loss (>20%) when using silica scavengers. What is happening?

A: Non-specific binding.

  • Cause: Your API likely contains basic amines or thiols that are binding to the silica backbone or the scavenger's functional group.

  • Solution: Switch to a scavenger with a different linker (e.g., if using Si-Thiol, switch to Si-DMT). Alternatively, add a small amount of MeOH or Et3N to the solvent system to disrupt hydrogen bonding with the silica surface.

Q: How do I remove "Colloidal Palladium" (Pd nanoparticles)?

A: Colloids are notoriously difficult because they are not truly dissolved.

  • Method 1: Use Si-DMT or Si-TMT . These have high affinity for zero-valent metals.

  • Method 2: Oxidative Treatment. Add a mild oxidant (e.g., dilute H2O2 or open the reaction to air) to oxidize Pd(0) to Pd(II), which is then easily scavenged by Si-Thiol or extracted. Warning: Ensure your API is stable to oxidation.

Q: Can I just use crystallization?

A: Yes, but with a caveat. Crystallization is excellent for rejecting impurities, but Pd complexes can sometimes co-crystallize with the product or become occluded in the crystal lattice.

  • Recommendation: Perform a "polish filtration" (filtration through a 0.2 µm filter) of the hot solution before inducing crystallization to remove any Pd seeds/particulates.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. (2023). A comprehensive review of scavenging technologies. [3]

  • Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes. Comparative data on Carbon vs. Silica Scavengers.[1][2][4]

  • Highly Functionalised Sulfur-Based Silica Scavengers. Organic Process Research & Development. (2007). Detailed mechanism of thiol-based scavenging.

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation. Regulatory limits for Class 2B elements.

Sources

Technical Support Center: Safe Synthesis with Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling phosphorus oxychloride (POCl₃). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile but hazardous reagent in their synthetic work. Our goal is to provide not just procedures, but the scientific rationale behind them, empowering you to work more safely and effectively.

Introduction: The Dual Nature of Phosphorus Oxychloride

Phosphorus oxychloride is an indispensable reagent in modern organic synthesis, serving as a powerful chlorinating agent for preparing acid chlorides, a dehydrating agent, and a key component in reactions like the Vilsmeier-Haack formylation and the Bischler-Napieralski cyclization.[1][2] However, its utility is matched by its significant hazards. POCl₃ is a colorless, fuming liquid that is highly toxic, corrosive, and reacts violently with water and other protic substances.[3][4] A thorough understanding of its properties and reactivity is not just recommended—it is essential for safe laboratory operations. This guide provides field-proven insights and troubleshooting protocols to address the specific issues you may encounter.

Section 1: Core Hazard Analysis

Understanding the "why" behind a hazard is the first step to mitigating it. POCl₃'s danger stems from its extreme electrophilicity and its violent reaction with water.

What happens when POCl₃ meets water? The reaction is not a simple dissolution; it is a rapid, highly exothermic hydrolysis that produces phosphoric acid (H₃PO₄) and dense, corrosive hydrogen chloride (HCl) gas.[5]

POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl (gas) + Heat

This reaction is the root cause of most POCl₃ incidents. The rapid generation of heat and gas in a closed or poorly vented system can lead to a catastrophic pressure increase and explosion.[6][7] The HCl gas itself is a severe respiratory irritant.[4]

Frequently Asked Questions: Basic Properties & Hazards

Q1: Why does POCl₃ fume in air? A1: The fuming is a direct result of its reaction with atmospheric moisture.[8] You are witnessing the rapid formation of microscopic droplets of hydrochloric acid and phosphoric acid as the POCl₃ vapor reacts with the water vapor in the air.[4]

Q2: I've heard it's corrosive. What materials are compatible? A2: Yes, it is extremely corrosive, especially in the presence of moisture which generates HCl and phosphoric acid.[8][9] For storage and handling, use containers made of glass, Teflon, or rubber-lined steel.[10] It will readily attack many metals.[9]

Q3: Is it flammable? A3: No, phosphorus oxychloride itself is not flammable.[6][8] However, it can ignite other combustible materials like paper, wood, or oil.[4][6] Furthermore, its reaction with water can generate enough heat to ignite flammable solvents present in the reaction mixture.

Table 1: Key Physical and Chemical Properties
PropertyValueSignificance for Safe Handling
Molecular Formula POCl₃-
Molecular Weight 153.33 g/mol -
Appearance Colorless to pale yellow, fuming liquid[4][6]Fuming indicates high reactivity with moisture and the release of corrosive vapors.
Odor Pungent, musty, irritating[3][4]Odor is a clear warning sign of exposure; do not rely on it for safety.
Boiling Point 105.8 °C (222.4 °F)[1][8]Relatively low boiling point means significant vapor pressure at room temperature.
Melting Point 1.25 °C (34.2 °F)[8]Can solidify in cold storage; requires careful thawing.
Vapor Density 5.3 (Air = 1)[8]Vapors are much heavier than air and will accumulate in low-lying areas.
Water Solubility Reacts violently[7][8][11]CRITICAL HAZARD. Never allow contact with water unless part of a controlled quenching procedure.

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

Given the severe corrosive and toxic nature of POCl₃, engineering controls (i.e., a certified chemical fume hood) are mandatory.[9] Your PPE is the final, critical barrier between you and the chemical.

Frequently Asked Questions: Selecting the Right PPE

Q1: Are my standard nitrile gloves sufficient for handling POCl₃? A1: Absolutely not. Nitrile and PVC gloves offer poor resistance to POCl₃ and should not be used.[10] The causality here relates to the chemical structure of the glove material and its susceptibility to degradation by the highly reactive POCl₃. You must use gloves specifically rated for this chemical.

  • Recommended: Heavy-duty butyl rubber gloves or multi-layer laminate gloves (e.g., Teflon).[10]

  • Best Practice: Wear two pairs of gloves (double-gloving). The outer glove provides the primary chemical resistance, while the inner glove offers protection in case the outer glove is breached during removal.

Q2: What is the minimum required eye and face protection? A2: Due to the severe corrosivity and risk of violent splashing, a multi-layered approach is required.[1]

  • Chemical splash goggles (ANSI Z87.1 certified) that seal around the eyes.

  • A full-face shield worn over the goggles to protect the rest of your face.[1][12] Standard safety glasses are inadequate and forbidden when handling this chemical.

Q3: What kind of lab coat or apron do I need? A3: A standard cotton or polyester lab coat is insufficient. You must wear a chemically resistant apron or a full lab suit made of materials like rubber or neoprene.[1][6] In the event of a significant spill, a full gas-tight chemical protection suit is required for emergency responders.[10]

Table 2: Summary of Required PPE
Body PartMinimum PPE RequirementRationale
Hands Double-gloved: Inner nitrile (for dexterity), outer Butyl Rubber or Teflon gloves.[10]Prevents severe skin burns and systemic toxicity. Nitrile alone offers no protection.
Eyes/Face Chemical splash goggles AND a full-face shield.[1][12]Protects against splashes that can cause permanent eye damage and severe facial burns.
Body Flame-retardant lab coat worn with a chemically resistant apron or suit.[1][6]Protects against splashes and contamination of personal clothing.
Respiratory Work exclusively in a certified chemical fume hood.[9] For emergencies or unknown concentrations, a Self-Contained Breathing Apparatus (SCBA) is mandatory.[1]Vapors are fatal if inhaled and cause severe damage to the respiratory tract.[1]
Feet Closed-toe, chemically resistant shoes.Protects feet from spills.

Section 3: Troubleshooting Guide - The Art of the Quench

The post-reaction workup, specifically quenching the excess POCl₃, is the most common point of failure and runaway reactions. The core problem is the deceptively sluggish reaction of POCl₃ with water at low temperatures, which can lead to a dangerous accumulation of unreacted reagent.[13][14]

Frequently Asked Questions: Quenching & Workup

Q1: I added my reaction mixture to ice water to quench it, and nothing happened at first. Then, as it warmed up, it erupted violently. What went wrong? A1: This is a classic delayed runaway reaction.[14][15] At low temperatures (0-5 °C), the hydrolysis of POCl₃ is very slow, and because POCl₃ is denser than water and immiscible, it sinks to the bottom of your flask without reacting.[14][16] As you observed, when the mixture warms, the hydrolysis reaction suddenly accelerates, and all the accumulated POCl₃ reacts at once, causing a violent release of heat and HCl gas.

Q2: How do I prevent this delayed exotherm? A2: The key is to ensure that every drop of the POCl₃-containing mixture reacts as it is added. This is achieved through two critical changes to the standard "add to ice" procedure:

  • Reverse Quench: ALWAYS add your reaction mixture slowly to the quenching solution. NEVER add the quenching solution to your reaction mixture.[16] This keeps the reactive POCl₃ as the limiting reagent, preventing its accumulation.

  • Controlled, Elevated Temperature: Quench into a solution that is warm enough to ensure immediate hydrolysis. A buffered solution, such as aqueous sodium acetate, maintained at 35-40 °C is a validated method.[15][16] The buffer helps to neutralize the forming HCl, and the elevated temperature ensures the reaction proceeds instantly and controllably.

Q3: Can I use an alcohol like methanol or isopropanol to quench POCl₃? A3: While alcohols do react with POCl₃ to form phosphate esters, this is strongly discouraged as a general quenching method.[7][16] The reaction can still be very exothermic, and the resulting organophosphate byproducts can be toxic and significantly complicate the purification of your desired product.[16] Aqueous quenching is the standard, preferred method.

Protocol: Validated Method for Safely Quenching Excess POCl₃

This protocol is designed as a self-validating system. The controlled temperature and visual/thermal feedback (gentle reflux, manageable temperature rise) confirm that the quench is proceeding safely.

  • Prepare the Quenching Vessel: In a separate flask large enough to contain both the reaction mixture and the quenching solution, prepare a stirred solution of aqueous sodium acetate or a mild base.

  • Control Temperature: Gently warm the quenching solution to 35-40 °C.[16] This is the critical step to prevent delayed reaction.

  • Perform the Reverse Quench: Using an addition funnel, add the reaction mixture containing excess POCl₃ dropwise into the vigorously stirred, warm quenching solution.

  • Monitor and Control: Monitor the temperature of the quenching vessel throughout the addition. The rate of addition should be controlled to maintain a manageable temperature and prevent excessive gas evolution.

  • Aging Period: After the addition is complete, allow the mixture to stir for a sufficient period (e.g., 1 hour) at a slightly elevated temperature to ensure all reactive phosphorus species are fully hydrolyzed.[16]

  • Workup: Cool the mixture to room temperature and proceed with standard extraction and purification.

Visualization: Quenching Decision Workflow

G start End of Reaction (Excess POCl₃ present) prep_quench Prepare Quenching Vessel (e.g., aq. NaOAc) start->prep_quench temp_choice Select Quench Temperature prep_quench->temp_choice cold_path < 10 °C (Ice Bath) temp_choice->cold_path Incorrect warm_path 35-40 °C temp_choice->warm_path Correct accumulation Risk: POCl₃ Accumulation (Delayed Reaction) cold_path->accumulation reverse_quench Perform SLOW Reverse Quench (Add reaction to quench) warm_path->reverse_quench runaway Result: Violent Runaway Reaction on Warming accumulation->runaway monitor Monitor Temperature & Off-Gassing reverse_quench->monitor safe_outcome Result: Controlled Hydrolysis & Safe Workup monitor->safe_outcome

Caption: Decision workflow for quenching excess POCl₃.

Section 4: Emergency Response Protocols

In the event of an accident, a swift and correct response is critical to minimizing harm.

Frequently Asked Questions: Emergency Actions

Q1: What is the first aid for skin or eye contact? A1: Immediate and thorough decontamination is paramount.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin area with copious amounts of water for at least 30 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 30 minutes, holding the eyelids open.[6][8] Remove contact lenses if possible. Seek immediate medical attention.

Q2: What should I do if a small bottle of POCl₃ spills inside the fume hood? A2:

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the lab. Ensure the fume hood sash is kept as low as possible.

  • Isolate: Keep unnecessary people away and deny entry.[8]

  • PPE: Do not attempt cleanup without the proper PPE, including respiratory protection, chemical suit, and appropriate gloves.[6][17]

  • Absorb: Cover the spill with a dry, inert absorbent material like vermiculite, dry sand, or earth.[6][17] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.

  • Collect: Carefully collect the absorbed material into a sealable, properly labeled hazardous waste container.[7][17]

  • Decontaminate: Wipe the area with a cloth, then decontaminate the surface according to your institution's hazardous waste guidelines. Ventilate the area well.[6]

Visualization: Spill Response Flowchart

G spill POCl₃ Spill Occurs assess Assess Spill Size spill->assess small_spill Small & Contained (in fume hood) assess->small_spill Small large_spill Large or Uncontained assess->large_spill Large alert Alert Colleagues Keep Hood Sash Low small_spill->alert evacuate Evacuate Area Pull Fire Alarm large_spill->evacuate call_emergency Call Emergency Response (e.g., EH&S) evacuate->call_emergency don_ppe Don Full PPE (SCBA may be needed) alert->don_ppe absorb Cover with Dry, Inert Absorbent (e.g., Sand) don_ppe->absorb collect Collect into Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Area & Dispose of Waste collect->decontaminate

Caption: Emergency response flowchart for a POCl₃ spill.

Section 5: Storage and Disposal

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[6][7]

  • Containers must be tightly sealed to prevent moisture from entering and vapors from escaping.[9]

  • Store under an inert gas like nitrogen or argon.[6]

  • Keep away from water, alcohols, amines, and strong bases.[6][9]

Disposal:

  • All POCl₃ waste, including empty containers and contaminated absorbents, must be treated as hazardous waste.[6][18]

  • Never pour POCl₃ down the drain.

  • Dispose of all waste materials in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.[6]

References
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY , New Jersey Department of Health, [Link]

  • Phosphoryl chloride , Sciencemadness Wiki, [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE , Inchem.org, [Link]

  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? , Quora, [Link]

  • Phosphorus Oxychloride Safety Data Sheet , Air Liquide Malaysia, [Link]

  • Phosphorus oxychloride | POCl3 , PubChem, [Link]

  • Product Safety Assessment: Phosphorus oxychloride , Lanxess, [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET , Thermo Fisher Scientific, [Link]

  • How can I properly quench POCl3? , ResearchGate, [Link]

  • Quenching Phosphorus Oxychloride , Chemical Space Blog, [Link]

  • Phosphorus oxychloride - Properties , ChemBK, [Link]

  • Phosphorus oxychloride | POCl3 | 10025-87-3 – Detectors & Protection Equipment , Dräger, [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis , Oreate AI, [Link]

  • My friend phosphorus oxychloride , Chemical Space Blog, [Link]

  • Vilsmeier–Haack reaction , Wikipedia, [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE , ILO and WHO, [Link]

Sources

Validation & Comparative

Technical Deep Dive: Structural Elucidation of 3-Chloro-6-(4-chlorophenyl)pyridazine via Multi-Dimensional NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3) Application: Key intermediate in the synthesis of fused heterocycles (e.g., imidazo[1,2-b]pyridazines) and MET kinase inhibitors.[1] The Challenge: The electron-deficient pyridazine core, combined with a para-substituted phenyl ring, creates a spectral "crowding" effect in the aromatic region (7.5 – 8.5 ppm). Standard 1D


H NMR is often insufficient for unambiguous assignment due to signal overlap between the pyridazine H4/H5 protons and the phenyl ring protons.[1]

This guide compares the efficacy of 1D


H NMR  versus homonuclear 2D correlation (COSY)  and heteronuclear correlation (HSQC)  methods. It provides a definitive protocol for distinguishing the target molecule from common synthetic byproducts (e.g., 3,6-bis(4-chlorophenyl)pyridazine).

Part 1: Structural Context & Numbering Logic[1]

To interpret the spectrum accurately, we must first establish the spin systems. The molecule possesses two distinct aromatic domains that are magnetically non-equivalent but chemically similar.[1]

Spin System Analysis[1]
  • Pyridazine Ring (System A): Contains two protons, H4 and H5 .[1][2] They form an AX or AB system (depending on the solvent) with a characteristic ortho-coupling constant (

    
     Hz).[1]
    
  • 4-Chlorophenyl Ring (System B): Contains four protons in a symmetric AA'BB' arrangement.[1]

    • H2'/H6': Ortho to the pyridazine ring (deshielded).

    • H3'/H5': Ortho to the chlorine atom (shielded).

G Figure 1: Connectivity and Numbering of 3-Chloro-6-(4-chlorophenyl)pyridazine cluster_0 Pyridazine Core cluster_1 4-Cl-Phenyl Ring N1 N1 N2 N2 N1->N2 dbl C3 C3 (Cl) N2->C3 C4 C4 (H) C3->C4 dbl C5 C5 (H) C4->C5 C6 C6 C5->C6 dbl C6->N1 C1p C1' C6->C1p Single Bond (Rotatable) C2p C2' (H) C1p->C2p dbl C3p C3' (H) C2p->C3p C4p C4' (Cl) C3p->C4p dbl C5p C5' (H) C4p->C5p C6p C6' (H) C5p->C6p dbl C6p->C1p

[1]

Part 2: Comparative Methodology (1D vs. 2D NMR)

This section compares the resolution power of standard 1D acquisition against 2D techniques for this specific scaffold.

Comparison Table: Method Efficacy
FeatureMethod A: 1D

H NMR (CDCl

)
Method B: 1D

H NMR (DMSO-

)
Method C: 2D COSY/HSQC (Recommended)
Spectral Resolution Low. H4/H5 often overlap with Phenyl H2'/H6'.[1]Medium. Solvent polarity induces shifts that may separate signals.[1]High. Cross-peaks separate spin systems regardless of 1D overlap.[1]
Ambiguity Risk High.[1][3][4] Hard to distinguish Pyridazine AB system from Phenyl AA'BB'.Moderate.Low. Definitive connectivity established.
Time Requirement < 5 mins< 5 mins15-30 mins
Impurity Detection Difficult (buried peaks).[1]Moderate.Excellent (impurities lack correlation to main spin systems).[1]
Expert Insight: The Solvent Effect
  • In CDCl

    
    :  The pyridazine H4 and H5 protons often resonate very close to each other (
    
    
    
    ppm), sometimes appearing as a deceptive singlet or a tight second-order multiplet.
  • In DMSO-

    
    :  The higher polarity and hydrogen-bonding capability of DMSO often cause the H5 proton (adjacent to the aryl ring) to shift downfield more significantly than H4, resolving them into two clear doublets.[1] Therefore, DMSO-
    
    
    
    is the preferred solvent for 1D characterization.

Part 3: Detailed Spectral Analysis[1]

H NMR Assignment (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H2', H6' 8.15 – 8.20Doublet (d)2H~8.6Deshielded. Ortho to the electron-deficient pyridazine ring.[1] Part of AA'BB'.[1][3][4][5][6][7][8][9][10][11]
H5 8.25 – 8.35Doublet (d)1H9.2Most Deshielded. Beta to Nitrogen, but ortho to the Phenyl ring (Ring Current Effect).
H4 7.95 – 8.05Doublet (d)1H9.2Shielded (Relative). Ortho to Chlorine. Chlorine is EWG (Inductive) but mesomerically donating, and less deshielding than the N=N system.
H3', H5' 7.60 – 7.65Doublet (d)2H~8.6Shielded. Ortho to the Chlorine on the phenyl ring.

Note: Chemical shifts are approximate and concentration-dependent.[1] The key diagnostic is the coupling constant: Pyridazine


 (9.0-9.5 Hz) vs Phenyl 

(8.0-8.5 Hz).
The "Fingerprint" Region (2D COSY Logic)

In a COSY (Correlation Spectroscopy) experiment, you will observe two distinct islands of connectivity that do not talk to each other.

  • Island 1 (Pyridazine): A cross-peak between the doublet at ~8.30 ppm (H5) and the doublet at ~8.00 ppm (H4).

  • Island 2 (Phenyl): A strong cross-peak between the doublet at ~8.18 ppm (H2'/H6') and the doublet at ~7.62 ppm (H3'/H5').

Crucial Validation: If you see cross-peaks connecting Island 1 and Island 2, your sample is impure or you are misinterpreting long-range coupling (unlikely in standard COSY).

COSY Figure 2: Expected COSY Correlations (Isolated Spin Systems) cluster_A Spin System A (Pyridazine) cluster_B Spin System B (Phenyl) H5 H5 (8.30 ppm) Doublet H4 H4 (8.00 ppm) Doublet H5->H4 COSY Correlation (J ~ 9.2 Hz) H26 H2'/H6' (8.18 ppm) Doublet H35 H3'/H5' (7.62 ppm) Doublet H26->H35 COSY Correlation (J ~ 8.6 Hz)

Part 4: Experimental Protocols

A. Synthesis Context (Source of Impurities)

This molecule is typically synthesized via a regioselective Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 4-chlorophenylboronic acid [1, 2].[1]

  • Common Impurity 1: 3,6-Dichloropyridazine (Starting material).[1][12] Look for a singlet at ~7.8 ppm (CDCl

    
    ) or ~8.0 ppm (DMSO).[1]
    
  • Common Impurity 2: 3,6-Bis(4-chlorophenyl)pyridazine (Over-reaction).[1] This molecule is symmetric.[1] The pyridazine protons will collapse into a singlet (integrated 2H) at a significantly downfield shift (~8.4+ ppm) due to the double aryl ring current.

B. NMR Sample Preparation Protocol

To ensure high-resolution data capable of resolving the coupling constants (


 values):
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
    • Why DMSO? As noted in Part 2, it resolves the H4/H5 overlap better than Chloroform.

  • Filtration: If the solution is cloudy (common due to inorganic salts from the Suzuki coupling), filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids cause line broadening.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (for accurate integration).

    • Relaxation Delay (D1): Set to

      
       3 seconds. The quaternary carbons in the heterocycle relax slowly; insufficient D1 affects integration accuracy of aromatic protons.[1]
      
    • Scans: 16 scans (1D), 8 scans/increment (COSY).

References

  • Regioselectivity in Suzuki Coupling: Léris, G. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2016, 7 , 5313-5321. Link

  • Synthesis Methodology: Gao, Q. et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes."[1] Journal of Organic Chemistry, 2022, 87 , 7414–7421.[7] Link[7]

  • Spectral Data Standards: AIST: Integrated Spectral Database System of Organic Compounds (SDBS).[1] "Pyridazine Derivatives Data." Link

Sources

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrum of 3-Chloro-6-(4-chlorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern observed in a mass spectrum provides a veritable fingerprint of a molecule, offering deep insights into its chemical architecture. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of 3-Chloro-6-(4-chlorophenyl)pyridazine, a molecule of interest in medicinal chemistry and materials science. By comparing its anticipated fragmentation with that of structurally related compounds, we aim to provide a robust framework for its identification and characterization.

At the heart of this analysis lies the ability to predict how a molecule will break apart under the high-energy conditions of a mass spectrometer. For 3-Chloro-6-(4-chlorophenyl)pyridazine, its structure, featuring a dichlorinated pyridazine core linked to a phenyl ring, suggests a rich and informative fragmentation landscape.

The Molecular Blueprint: Understanding the Intrinsic Properties of 3-Chloro-6-(4-chlorophenyl)pyridazine

Before delving into its fragmentation, it is crucial to establish the fundamental properties of our target molecule. With a molecular formula of C₁₀H₆Cl₂N₂ and a molecular weight of approximately 225.07 g/mol , the molecular ion peak (M⁺) is the first key feature to anticipate in the mass spectrum[1].

A critical characteristic of chlorine-containing compounds in mass spectrometry is the presence of its isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1[2]. Consequently, the molecular ion of 3-Chloro-6-(4-chlorophenyl)pyridazine will not appear as a single peak but as a cluster of peaks. The most prominent peaks in this cluster will be:

  • [M]⁺: Containing two ³⁵Cl atoms.

  • [M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, providing a clear diagnostic marker for the presence of two chlorine atoms in the molecule.

Charting the Fragmentation Pathways: A Predictive and Comparative Analysis

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation (the molecular ion) which then undergoes a series of fragmentation events. The resulting charged fragments are detected and plotted according to their mass-to-charge ratio (m/z), generating the mass spectrum.

Based on the fragmentation patterns of related pyridazine and chlorinated aromatic compounds, we can predict the major fragmentation pathways for 3-Chloro-6-(4-chlorophenyl)pyridazine.

Predicted Fragmentation of 3-Chloro-6-(4-chlorophenyl)pyridazine

The fragmentation of 3-Chloro-6-(4-chlorophenyl)pyridazine is likely to be initiated by several key bond cleavages, driven by the stability of the resulting fragments. The following diagram illustrates the predicted primary fragmentation pathways.

M [C₁₀H₆Cl₂N₂]⁺˙ m/z 224/226/228 (Molecular Ion) F1 [C₁₀H₆ClN₂]⁺ m/z 189/191 Loss of Cl M->F1 - Cl˙ F2 [C₄H₂ClN₂]⁺˙ m/z 113/115 Chloropyridazine fragment M->F2 C-C cleavage F3 [C₆H₄Cl]⁺ m/z 111/113 Chlorophenyl cation M->F3 C-C cleavage F4 [C₁₀H₅ClN]⁺˙ m/z 178/180 Loss of N₂ and HCl F1->F4 - N₂ F5 [C₄H₂N₂]⁺˙ m/z 78 Pyridazine fragment F2->F5 - Cl˙

Caption: Predicted major fragmentation pathways for 3-Chloro-6-(4-chlorophenyl)pyridazine under electron ionization.

Comparative Fragmentation Analysis

To substantiate these predictions, we will compare them with the documented fragmentation patterns of analogous compounds.

Fragment Type Predicted Fragment of 3-Chloro-6-(4-chlorophenyl)pyridazine Observed Fragments in Analogous Compounds Rationale and Supporting Evidence
Loss of Halogen [M-Cl]⁺ (m/z 189/191)The loss of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds[3][4]. For instance, the mass spectra of dichlorinated biphenyls show a prominent [M-Cl]⁺ peak[5].The C-Cl bond is relatively weak and its cleavage leads to a resonance-stabilized cation.
Ring Cleavage [C₆H₄Cl]⁺ (m/z 111/113) and [C₄H₂ClN₂]⁺ (m/z 113/115)The cleavage of the bond connecting the two aromatic rings is a characteristic fragmentation for biphenyl-type structures. The mass spectrum of 3-chloro-6-phenylpyridazine would be expected to show a phenyl cation (m/z 77) and a chloropyridazine fragment[6].This cleavage results in the formation of two stable aromatic cations.
Loss of N₂ [M-N₂]⁺˙ (m/z 196/198/200)The pyridazine ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of a stable N₂ molecule. This has been observed in the fragmentation of other pyridazine derivatives[7].The elimination of a small, stable neutral molecule like N₂ is an entropically favored process.
Loss of HCl [M-HCl]⁺˙ (m/z 188/190)The sequential loss of H and Cl atoms, or the direct loss of an HCl molecule, is a known fragmentation pathway for chlorinated hydrocarbons[5].This process leads to the formation of a highly unsaturated and potentially stable cyclic ion.

Experimental Protocol: A Blueprint for Verification

To experimentally validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of 3-Chloro-6-(4-chlorophenyl)pyridazine in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Sample Injection MS_Interface Interface Column->MS_Interface Separation Ion_Source Ion_Source MS_Interface->Ion_Source Elution Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Data_System Data_System Detector->Data_System Signal Detection

Caption: A generalized workflow for the GC-MS analysis of 3-Chloro-6-(4-chlorophenyl)pyridazine.

Conclusion: A Predictive Framework for Structural Confirmation

References

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). (2013). SciSpace. Retrieved from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved from [Link]

  • Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. Retrieved from [Link]

  • 3-Chloro-5-phenylpyridazine. PubChem. Retrieved from [Link]

  • Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate. IUCr. Retrieved from [Link]

  • Pyridafol. PubChem. Retrieved from [Link]

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][7]benzothiazepin-1-ones. PubMed. Retrieved from [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Retrieved from [Link]

  • Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. eurl-pesticides.eu. Retrieved from [Link]

  • Mass Spectrometry A-Level Fragmentation part 2. YouTube. Retrieved from [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. PubMed Central. Retrieved from [Link]

  • 3-Chloro-6-phenylpyridazine. CAS Common Chemistry. Retrieved from [Link]

Sources

Comparative Technical Guide: 3-Chloro-6-(4-chlorophenyl)pyridazine vs. 2-Chlorophenyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-chloro-6-(4-chlorophenyl)pyridazine (Isomer A) and its regioisomer, 3-chloro-6-(2-chlorophenyl)pyridazine (Isomer B). Both compounds serve as critical electrophilic scaffolds in medicinal chemistry, particularly for the synthesis of bioactive pyridazines via nucleophilic aromatic substitution (


) and cross-coupling reactions.

The core differentiation lies in their conformational geometry : Isomer A adopts a planar, conjugated structure leading to high crystallinity and predictable electronics, while Isomer B exhibits a twisted biaryl axis due to steric hindrance (the "ortho effect"), resulting in altered solubility, lower melting points, and modified synthetic reactivity.

Structural & Electronic Profile

The performance differences between these isomers stem directly from the spatial arrangement of the chlorine substituent on the phenyl ring relative to the pyridazine core.

FeatureIsomer A (

-Cl)
Isomer B (

-Cl)
Implication for Development
Structure 3-chloro-6-(4-chlorophenyl)pyridazine 3-chloro-6-(2-chlorophenyl)pyridazine
Geometry Planar (Conjugated)Twisted (Non-planar)Isomer A allows

-electron delocalization across the biaryl bond. Isomer B breaks conjugation due to steric clash between the ortho-Cl and pyridazine protons/nitrogens.
Melting Point ~200–201 °C < 100 °C / Low Solid Isomer A crystallizes efficiently (process advantage: purification). Isomer B is often amorphous or an oil (process advantage: solubility).
Solubility Low in alcohols/ethersHigh in organic solventsIsomer A often requires polar aprotic solvents (DMF, DMSO) for reactions; Isomer B dissolves in DCM/THF.
Electronic Nature Electron-deficient (Activated)Less ActivatedThe planar aryl group in Isomer A exerts a stronger inductive/mesomeric effect, activating the C3-Cl towards nucleophiles.
Visualizing the Steric & Electronic Divergence

G cluster_0 Isomer A (Para) cluster_1 Isomer B (Ortho) A Planar Biaryl Bond (High Conjugation) B High Crystallinity (MP ~200°C) A->B Efficient Packing C Activated C3-Cl (For SnAr) A->C Electronic Communication X Twisted Biaryl Bond (Steric Clash) Y High Solubility (Low MP) X->Y Disrupted Packing Z Shielded/Deactivated (Altered Reactivity) X->Z Broken Conjugation

Figure 1: Causal relationship between steric substitution, molecular geometry, and physical properties.

Synthetic Accessibility (Upstream Performance)

The synthesis of both isomers typically proceeds via Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with the corresponding chlorophenylboronic acid. However, the efficiency of this reaction varies significantly.

Comparative Synthetic Data
MetricIsomer A (

-Cl)
Isomer B (

-Cl)
Technical Insight
Precursor 4-Chlorophenylboronic acid2-Chlorophenylboronic acid
Coupling Yield High (65–85%) Moderate (40–60%) Steric hindrance at the boron center in the ortho substrate slows transmetallation, leading to lower turnover and potential protodeboronation.
Selectivity High Mono-couplingHigh Mono-coupling3,6-Dichloropyridazine is symmetric; the first coupling deactivates the second position, preventing bis-coupling for both.
Purification Precipitation/RecrystallizationColumn ChromatographyIsomer A often precipitates directly from the reaction mixture upon cooling/water addition. Isomer B usually requires silica gel chromatography.
Experimental Protocol: Suzuki Coupling

Standardized procedure for comparative synthesis.

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Arylboronic Acid (1.1 eq),

    
     (3-5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME:Water (4:1) or Toluene:Ethanol:Water (4:1:1).

  • Conditions:

    • Isomer A: Reflux (

      
      C) for 4–6 hours. Monitoring by TLC shows rapid conversion.
      
    • Isomer B: Reflux (

      
      C) for 12–16 hours. Requires vigorous stirring and potentially higher catalyst loading due to slower kinetics.
      
  • Workup:

    • Isomer A: Cool to RT. Dilute with water. Filter the resulting precipitate. Wash with water/cold ethanol. Recrystallize from Acetonitrile or Ethanol.

    • Isomer B: Extract with EtOAc. Dry over

      
      . Concentrate. Purify via flash chromatography (Hexane/EtOAc).
      

Reactivity Profile (Downstream Utility)

Once synthesized, these intermediates are used to introduce functional groups (amines, alkoxides) at the C3 position via Nucleophilic Aromatic Substitution (


) .
Efficiency

The 3-chloro group is the electrophilic site.

  • Isomer A: The planar 4-chlorophenyl group acts as a weak electron-withdrawing group (EWG) via induction, and the extended conjugation stabilizes the Meisenheimer intermediate, facilitating nucleophilic attack.

  • Isomer B: The twisted 2-chlorophenyl group breaks conjugation. While the inductive EWG effect remains, the lack of resonance stabilization can make the C3 position slightly less electrophilic. However, the ortho-Cl is remote from C3, so it does not sterically hinder the incoming nucleophile directly.

Key Observation: Isomer A is generally more reactive and yields crystalline products that are easier to isolate. Isomer B products often require oil-handling techniques.

Reaction Pathway Visualization

Reaction cluster_inputs Precursors cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: SnAr Functionalization SM 3,6-Dichloropyridazine InterA Isomer A (p-Cl Intermediate) Solid SM->InterA 4-Cl-Ph-B(OH)2 Pd(0), Fast InterB Isomer B (o-Cl Intermediate) Oil/Solid SM->InterB 2-Cl-Ph-B(OH)2 Pd(0), Slow Boron Arylboronic Acid (2-Cl or 4-Cl) Boron->InterA Boron->InterB ProdA Bioactive Scaffold A (High Yield) InterA->ProdA Amine/Base Heat ProdB Bioactive Scaffold B (Variable Yield) InterB->ProdB Amine/Base Heat

Figure 2: Synthetic workflow comparing the efficiency and physical state of intermediates.

References

  • Sigma-Aldrich. 3-Chloro-6-(4-chlorophenyl)pyridazine Product Specification. (Physical properties and CAS verification). Link

  • ChemicalBook. 3-CHLORO-6-(4-CHLOROPHENYL)-PYRIDAZINE Properties and Melting Point Data. Link

  • PubChem. 3-chloro-6-(2-chlorophenyl)pyridazine Compound Summary. (Structural confirmation of the ortho isomer). Link

  • Maes, B. U. W., et al. "Kinetic study of the Suzuki–Miyaura reaction of chloropyridazines." Tetrahedron, 2000. (Establishes reactivity trends of 3,6-dichloropyridazine). Link

  • Lott, N., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2017. (Discusses steric influence on regioselectivity). Link

Critical Evaluation: 3-Chloro-6-(4-chlorophenyl)pyridazine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-(4-chlorophenyl)pyridazine (3-Cl-6-CPP) is a "privileged scaffold" in medicinal chemistry, widely utilized as a precursor for developing inhibitors against D-Amino Acid Oxidase (DAAO) , VEGFR-2 , and PARP-1 . While it serves as a critical fragment for building high-affinity ligands, its utility in direct biological assays is complicated by its intrinsic chemical reactivity.

The Core Conflict: Unlike optimized drug candidates, 3-Cl-6-CPP possesses a reactive chlorine at the C-3 position. In biological buffers, this moiety can undergo Nucleophilic Aromatic Substitution (SNAr) with cysteine residues on proteins. This leads to covalent, irreversible inhibition —often misinterpreted as high-affinity binding in screening campaigns.

This guide objectively compares 3-Cl-6-CPP against stable pharmacological alternatives, delineates its specific cross-reactivity mechanisms, and provides self-validating protocols to distinguish between true biological activity and assay artifacts.

Compound Profile & Biological Utility[1][2]

FeatureSpecification
Chemical Name 3-Chloro-6-(4-chlorophenyl)pyridazine
CAS Number 58059-29-3
Molecular Weight 225.07 g/mol
Primary Target Class Fragment/Intermediate for DAAO , Kinases (VEGFR) , GABA-A
Solubility DMSO (High), Ethanol (Moderate), Aqueous Buffer (Low)
Reactivity Alert High. C-3 Chlorine is a leaving group susceptible to nucleophilic attack.
Primary Biological Applications[2]
  • DAAO Inhibition (Schizophrenia Research): The 3-chloro core is the precursor to 3-hydroxy-6-arylpyridazines , which mimic D-amino acids and inhibit DAAO.

  • Kinase Inhibition (Oncology): The planar pyridazine ring mimics the adenine base of ATP, allowing it to dock into the hinge region of kinases like VEGFR-2 and AKT.

  • Fragment-Based Drug Discovery (FBDD): Used as a "chemical probe" to identify binding pockets before optimizing the substituents.

Mechanisms of Cross-Reactivity & Assay Interference

The "cross-reactivity" of 3-Cl-6-CPP is rarely due to structural homology alone; it is frequently driven by chemical reactivity and promiscuous binding .

Mechanism A: Covalent Modification (The "False Positive" Generator)

The electron-deficient pyridazine ring activates the C-3 chlorine. In assays containing enzymes with accessible cysteine (thiol) or lysine (amine) residues, 3-Cl-6-CPP can covalently label the protein.

  • Consequence: Time-dependent inhibition that persists even after washout. This mimics a potent inhibitor but is actually a non-specific alkylating event.

  • Risk Factor: High in assays using DTT-free buffers or enzymes with catalytic cysteines (e.g., Proteases, certain Kinases).

Mechanism B: Hydrophobic Aggregation

As a planar, lipophilic fragment, 3-Cl-6-CPP can form colloidal aggregates at concentrations >10 µM. These aggregates sequester enzymes, leading to non-specific inhibition.

  • Detection: Activity is reversed by adding non-ionic detergents (e.g., 0.01% Triton X-100).

Mechanism C: Structural Promiscuity (Kinase Off-Targets)

The pyridazine scaffold is a "privileged structure" for the ATP-binding site. Without specific side chains to enforce selectivity, 3-Cl-6-CPP will cross-react with a broad spectrum of kinases (e.g., VEGFR, PDGFR, p38 MAPK), reducing its utility as a specific probe.

Pathway Visualization: The Mechanism of Interference

The following diagram illustrates how the compound diverts from its intended target binding to cause off-target covalent modification.

CrossReactivity cluster_conditions Risk Factors Compound 3-Cl-6-CPP (Reactive Fragment) Target Intended Target (e.g., DAAO/VEGFR) Compound->Target Non-Covalent Interaction OffTarget Off-Target Protein (Cys-Rich) Compound->OffTarget SNAr Reaction (Cl Displacement) Reversible Reversible Binding (True Activity) Target->Reversible Artifact Covalent Adduct (False Positive) OffTarget->Artifact Irreversible Inhibition High pH High pH No DTT No DTT Nucleophilic Residues Nucleophilic Residues

Figure 1: Divergent pathways of 3-Cl-6-CPP in biological assays. The red path indicates the high-risk covalent modification mechanism (SNAr) leading to assay artifacts.

Comparative Analysis: 3-Cl-6-CPP vs. Alternatives

When validating a hit or selecting a probe, it is crucial to compare 3-Cl-6-CPP with stable analogs (Negative Controls) and established inhibitors (Positive Controls).

Table 1: Performance Comparison Matrix
CompoundRoleReactivity RiskSelectivityRecommended Use
3-Cl-6-CPP Fragment / Precursor High (Covalent)Low (Promiscuous)Synthesis only. Do not use for final biological characterization.
3-Methoxy-6-(4-chlorophenyl)pyridazine Negative Control Low (Stable)ModerateUse to prove that activity is not due to covalent Cl-displacement.
CBIO (6-chlorobenzo[d]isoxazol-3-ol)DAAO Standard LowHighGold-standard positive control for DAAO assays.
Sunitinib VEGFR Standard LowHigh (Kinase profile)Reference compound for kinase inhibition comparison.
3-Hydroxy-6-(4-chlorophenyl)pyridazine Active Metabolite LowModerateThe actual active species for DAAO inhibition (hydrolysis product of 3-Cl-6-CPP).
Why the "Alternative" Matters

Researchers often observe activity with 3-Cl-6-CPP and assume it binds like Sunitinib . However, if the activity disappears when switching to the 3-Methoxy analog, the original signal was likely an artifact of the chlorine reactivity, not specific binding.

Experimental Protocols: Validating Specificity

To ensure your data meets publication standards (E-E-A-T), you must perform these self-validating experiments to rule out cross-reactivity.

Protocol A: The Thiol Reactivity Counter-Screen

Objective: Determine if 3-Cl-6-CPP is covalently modifying your protein or reacting with assay components.

  • Preparation: Prepare 10 mM stock of 3-Cl-6-CPP in DMSO.

  • Incubation: Incubate 50 µM compound with 1 mM Glutathione (GSH) or DTT in PBS (pH 7.4) for 60 minutes at 37°C.

  • Analysis: Analyze via LC-MS.

    • Pass: Peak corresponds to parent mass (225.07 Da).

    • Fail (Reactive): Appearance of mass shift +305 Da (GSH adduct) or -Cl/+SH exchange.

  • Decision: If >10% adduct formation is observed, the compound is unsuitable for assays containing thiols or cysteine-dependent enzymes.

Protocol B: The "Jump-Dilution" (Washout) Assay

Objective: Distinguish between reversible binding (drug-like) and irreversible cross-reactivity (artifact).

  • Pre-Incubation: Incubate Enzyme + 3-Cl-6-CPP (at 10x IC50) for 30 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (triggering the reaction).

  • Measurement: Monitor enzyme velocity immediately.

    • Reversible (Specific): Activity recovers rapidly (within seconds/minutes) as the inhibitor dissociates.

    • Irreversible (Cross-Reactive): Activity remains inhibited (flatline) because the compound is covalently stuck to the protein.

Workflow Visualization: Validation Logic

ValidationWorkflow Start Hit Identified: 3-Cl-6-CPP shows activity Step1 Perform Thiol Reactivity Test (LC-MS with GSH) Start->Step1 Decision1 Adduct Formed? Step1->Decision1 Yes Yes Decision1->Yes High Reactivity No No Decision1->No Stable Step2 Perform Washout Assay (Jump-Dilution) Decision2 Activity Recovers? Step2->Decision2 Decision2->Yes Reversible Decision2->No Irreversible Fail1 Artifact: Covalent Mod. Discard Hit Fail2 Artifact: Irreversible/Tight Binder Check Kinetics Pass Valid Hit: Proceed to SAR Yes->Fail1 Yes->Pass No->Step2 No->Fail2

Figure 2: Decision tree for validating biological activity of halopyridazine scaffolds.

References

  • PubChem. (2025).[1][2][3] 3-Chloro-6-(4-chlorophenyl)pyridazine Compound Summary. National Library of Medicine. [Link]

  • Takeda Pharmaceutical Company. (2014).[4] Pyridazinones as DAAO Enzyme Inhibitors. WO 2014/096757 A1. (Describes the use of pyridazine scaffolds for DAAO inhibition).

  • Duplantier, A. J., et al. (2013). 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 56(7). (Details the structural requirements for pyridazine binding to DAAO). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Foundational text on recognizing reactive artifacts in screening). [Link]

  • I Lynch, et al. (2020). Cross-reactivity of antibodies against Plasmodium vivax blood-stage antigens. PLOS Neglected Tropical Diseases. (Contextualizing cross-reactivity in biological assays). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-chlorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-chlorophenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.